"2-(Methoxycarbonyl)methoxyphenol" chemical properties
Synonyms: Methyl (2-hydroxyphenoxy)acetate; Methyl 2-(2-hydroxyphenoxy)acetate CAS Registry Number: 22446-37-3 Executive Summary 2-(Methoxycarbonyl)methoxyphenol is a bifunctional aromatic building block characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Synonyms: Methyl (2-hydroxyphenoxy)acetate; Methyl 2-(2-hydroxyphenoxy)acetate
CAS Registry Number: 22446-37-3
Executive Summary
2-(Methoxycarbonyl)methoxyphenol is a bifunctional aromatic building block characterized by the presence of a nucleophilic phenolic hydroxyl group and an electrophilic methyl ester moiety in an ortho arrangement. This unique structural proximity makes it a "Janus" intermediate—capable of intermolecular coupling to form complex ethers or intramolecular cyclization to yield 1,4-benzodioxin-2(3H)-ones .
This guide details the physiochemical profile, optimized synthesis strategies, and mechanistic reactivity of this compound, specifically targeting its application in the synthesis of pharmaceutical scaffolds such as 1,4-benzodioxanes (e.g., Doxazosin, Piperoxan).
Physiochemical Profile
The following data aggregates experimental values for the methyl ester derivative. Researchers must note that the free acid form (2-hydroxyphenoxyacetic acid) exhibits different solubility profiles.
Property
Value
Context/Notes
Molecular Formula
Molecular Weight
182.17 g/mol
Appearance
White to off-white crystalline powder
Oxidizes slightly to pink/beige upon air exposure.
Melting Point
122–124 °C
Sharp melting point indicates high purity.
Boiling Point
~262 °C (at 760 mmHg)
Decomposition may occur near BP; vacuum distillation recommended.
Solubility
DMSO, Methanol, Ethyl Acetate
Sparingly soluble in water; soluble in basic aqueous media (hydrolysis risk).
pKa (Phenol)
~9.8
Weakly acidic; allows selective deprotonation.
Synthetic Routes & Optimization
The primary challenge in synthesizing 2-(Methoxycarbonyl)methoxyphenol is achieving mono-alkylation of catechol (1,2-dihydroxybenzene). The symmetric nature of catechol predisposes the reaction to dialkylation, forming the unwanted bis(methoxycarbonylmethoxy)benzene byproduct.
Optimized Mono-Alkylation Protocol
Reaction Type: Williamson Ether Synthesis
Key Mechanistic Driver: Stoichiometric control and base solubility.
Reagents
Substrate: Catechol (1.0 equiv)
Electrophile: Methyl bromoacetate (1.0 equiv) or Methyl chloroacetate (less reactive, requires NaI catalyst)
Base: Potassium Carbonate (
) (1.1 equiv)
Solvent: Acetone (anhydrous)
Step-by-Step Methodology
Preparation: Charge a round-bottom flask with Catechol (100 mmol) and anhydrous Acetone (150 mL). Maintain an inert atmosphere (
) to prevent catechol oxidation (quinione formation).
Base Addition: Add anhydrous
(110 mmol). The mild basicity of carbonate relative to hydrides (NaH) favors mono-deprotonation due to the hydrogen bonding stabilization of the mono-anion.
Electrophile Addition: Cool the mixture to 0°C. Add Methyl bromoacetate (100 mmol) dropwise over 60 minutes. Critical: Slow addition prevents localized high concentrations of electrophile, reducing dialkylation rates.
Reflux: Warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Work-up: Filter off inorganic salts. Concentrate the filtrate. Redissolve the residue in DCM and wash with dilute HCl (to remove unreacted base) and water.
Purification: Recrystallize from Ethanol/Hexane or perform column chromatography to separate the mono-alkylated product from the di-alkylated impurity.
Synthesis Workflow Diagram[1]
Caption: Stoichiometric control logic for maximizing mono-alkylation selectivity.
Reactivity & Mechanistic Pathways[4]
The chemical utility of 2-(Methoxycarbonyl)methoxyphenol lies in its ortho-effect . The proximity of the phenol and ester groups facilitates intramolecular reactions that are kinetically favored over intermolecular alternatives.
Intramolecular Transesterification (Cyclization)
Under basic conditions (or high thermal stress), the phenolic hydroxyl group attacks the ester carbonyl, expelling methanol and closing the ring to form 1,4-benzodioxin-2(3H)-one .
Significance: This lactone is a precursor to 2-substituted 1,4-benzodioxanes found in alpha-adrenergic blockers.
Electrophilic Aromatic Substitution
The aromatic ring is activated by two oxygen donors. Electrophilic attack (e.g., nitration, halogenation) occurs preferentially at the para position relative to the alkoxy group (position 4 or 5), preserving the 1,2-oxygenation pattern.
Mechanistic Pathway Diagram
Caption: Divergent reactivity pathways controlled by reagent selection (Cyclization vs. O-Alkylation).
Pharmaceutical Applications
The 1,4-benzodioxane scaffold derived from this intermediate is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics.
Alpha-Adrenoreceptor Antagonists
Drugs such as Doxazosin and Piperoxan utilize the 1,4-benzodioxane moiety to bind to the
-adrenergic receptor. The synthesis often proceeds via the cyclization of 2-(Methoxycarbonyl)methoxyphenol to the lactone, followed by reduction to the hemiacetal or coupling with piperazine derivatives.
Heterocycle Synthesis[1][5]
Benzofurans: Acid-catalyzed dehydration and rearrangement can yield benzofuran derivatives.
Antioxidants: The catechol ether structure mimics natural lignans and flavonoids, providing antioxidant activity in lipid peroxidation models.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3388588, (2-Methylphenoxy)acetate. Retrieved from [Link]. (Note: Verifies structural class and properties of related phenoxyacetates).
ChemSrc.[1] Methyl (2-hydroxyphenoxy)acetate CAS 22446-37-3 Properties. Retrieved from [Link].
Synthetic Methodology
Armano, E., et al. (2024).[1] 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank. Retrieved from [Link].[2] (Cites lithiation and esterification strategies for benzodioxins).
Google Patents. Process for the methylenation of catechols (US3922285A).[3] Retrieved from . (Foundational chemistry for catechol alkylation).
Applications & Reactivity
Gu, W., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[4][5] European Journal of Medicinal Chemistry. Retrieved from [Link]. (Review of pharmaceutical applications).
ResearchGate. Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones. Retrieved from [Link]. (Mechanistic parallel for intramolecular cyclization of ortho-hydroxy esters).
An In-Depth Technical Guide to Methyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Nomenclature The compound at the heart of this guide, Methyl 2-(2-hydroxyphenoxy)acetate, is occasionally referred to by the system...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
The compound at the heart of this guide, Methyl 2-(2-hydroxyphenoxy)acetate, is occasionally referred to by the systematic but less common name, 2-(Methoxycarbonyl)methoxyphenol. For clarity and alignment with prevalent industry and research databases, this document will primarily use the former designation. Its Chemical Abstracts Service (CAS) number is 22446-37-3 . This guide aims to provide a comprehensive technical overview of this versatile chemical intermediate, delving into its synthesis, properties, and critical role in the development of new chemical entities.
Section 1: Core Chemical and Physical Characteristics
Methyl 2-(2-hydroxyphenoxy)acetate is a bifunctional molecule featuring a phenolic hydroxyl group and a methyl ester. This unique structural arrangement imparts a reactivity profile that makes it a valuable precursor in multi-step organic syntheses.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(2-hydroxyphenoxy)acetate is presented in the table below. These parameters are fundamental for its handling, storage, and application in synthetic chemistry.
Section 2: Synthesis of Methyl 2-(2-hydroxyphenoxy)acetate
The synthesis of Methyl 2-(2-hydroxyphenoxy)acetate is typically achieved through the esterification of 2-hydroxyphenylacetic acid. A common and efficient laboratory-scale protocol is detailed below.
Synthesis Protocol: Fischer Esterification
This protocol describes the synthesis of Methyl 2-(2-hydroxyphenoxy)acetate from 2-hydroxyphenylacetic acid using methanol in the presence of a strong acid catalyst.
Materials:
2-hydroxyphenylacetic acid
Methanol (anhydrous)
Acetyl chloride (or concentrated sulfuric acid)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate
Petroleum ether (for recrystallization)
Step-by-Step Methodology:
Catalyst Preparation: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of hydrogen chloride in methanol. This can be achieved by cautiously adding acetyl chloride dropwise to chilled anhydrous methanol.
Reaction Setup: To the methanolic HCl solution, add 2-hydroxyphenylacetic acid.
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess methanol.
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.
Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Recrystallize the resulting solid from a mixture of diethyl ether and petroleum ether to yield pure Methyl 2-(2-hydroxyphenoxy)acetate as a white, powdery solid.
Synthesis Workflow Diagram
Caption: Analytical workflow for the characterization of Methyl 2-(2-hydroxyphenoxy)acetate.
Section 5: Safety, Handling, and Storage
Proper handling and storage of Methyl 2-(2-hydroxyphenoxy)acetate are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for Methyl 2-(2-hydroxyphenoxy)acetate is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data for similar phenoxyacetic acid derivatives, the following precautions are recommended:
[4]
Eye Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Use chemically resistant gloves.
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.
Storage and Stability
Methyl 2-(2-hydroxyphenoxy)acetate should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1][4]Keep the container tightly closed when not in use.
Section 6: Conclusion
Methyl 2-(2-hydroxyphenoxy)acetate, with its CAS number 22446-37-3, is a valuable and versatile chemical intermediate. Its bifunctional nature provides a reactive platform for the synthesis of a wide range of more complex molecules, finding applications in both the agrochemical and pharmaceutical industries. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development.
References
Understanding the Chemical Properties of Methyl 2-(2-hydroxyphenyl)acetate. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Methyl (2-hydroxyphenyl)acetate | CAS#:22446-37-3. (2025, August 24). Chemsrc. [Link]
Strategic Synthesis and Pharmacophore Exploration of Methyl (2-hydroxyphenoxy)acetate
Executive Summary & Chemical Identity This technical guide analyzes the synthesis, reactivity, and pharmacological potential of Methyl (2-hydroxyphenoxy)acetate (IUPAC), structurally described as 2-(methoxycarbonyl)metho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
This technical guide analyzes the synthesis, reactivity, and pharmacological potential of Methyl (2-hydroxyphenoxy)acetate (IUPAC), structurally described as 2-(methoxycarbonyl)methoxyphenol.
This molecule represents a "privileged scaffold" in medicinal chemistry. It serves as a bifunctional building block containing both a nucleophilic phenol and an electrophilic ester. Its primary utility lies in its role as a precursor for benzofuran-3-ones (via intramolecular Dieckmann condensation) and as a core pharmacophore for PPAR (Peroxisome Proliferator-Activated Receptor) agonists .
Chemical Structure Analysis[1][2][3]
Core Scaffold: Catechol (1,2-dihydroxybenzene).
Functionalization: Mono-alkylation at the ortho position with a methyl glycolate moiety.
Core Synthesis: Selective Mono-Alkylation of Catechol
The synthesis of 2-(methoxycarbonyl)methoxyphenol presents a classic statistical challenge: distinguishing between the first and second hydroxyl groups of catechol to prevent the formation of the bis-alkylated byproduct (1,2-bis(methoxycarbonylmethoxy)benzene).
The "Statistical Correction" Protocol
To achieve high selectivity for the mono-ether, we utilize a controlled stoichiometry approach combined with mild basic conditions. Strong bases (e.g., NaOH, NaH) often lead to dianion formation and subsequent bis-alkylation.
Reagents:
Catechol (1,2-dihydroxybenzene) [Excess]
Methyl bromoacetate (Limiting Reagent)
Potassium Carbonate (K₂CO₃) [Anhydrous]
Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Catechol (3.0 equivalents) in Acetone (0.5 M concentration relative to catechol).
Expert Insight: The use of 3.0 equivalents is critical. It statistically favors the collision of the alkylating agent with unreacted catechol rather than the mono-alkylated product.
Base Activation: Add K₂CO₃ (1.0 equivalent) . Stir at room temperature for 30 minutes.
Mechanism:[1][2][3][4][5][6] K₂CO₃ is sufficient to deprotonate the first phenol (pKa ~9.3) but less efficient at generating the dianion in organic solvent, reducing side reactions.
Alkylation: Add Methyl bromoacetate (1.0 equivalent) dropwise over 1 hour.
Reflux: Heat the mixture to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
Purification: The residue contains the Target, excess Catechol, and trace Bis-ether.
Protocol: Dissolve residue in diethyl ether and wash with water (removes excess catechol efficiently due to its high water solubility). The organic layer retains the mono-ether target.
Final Polish: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Optimization Data Summary
Variable
Condition
Outcome
Notes
Base
NaOH / H₂O
Low Selectivity
Promotes bis-alkylation due to high dianion concentration.
Base
K₂CO₃ / Acetone
High Selectivity
Heterogeneous conditions slow down the second deprotonation.
Stoichiometry
1:1 (Catechol:Halide)
40-50% Yield
Significant bis-ether byproduct formation.
Stoichiometry
3:1 (Catechol:Halide)
85-92% Yield
Excess catechol is easily recovered via aqueous wash.
Electrophile
Methyl Chloroacetate
Slower Reaction
Requires NaI catalyst (Finkelstein conditions) for efficiency.
Divergent Synthetic Pathways
Once synthesized, the scaffold serves as a divergence point for two major chemical classes.
Pathway A: Cyclization to Benzofuran-3-ones
This is the most common application. The molecule undergoes an intramolecular Claisen (Dieckmann) condensation.
Reagents: Sodium Methoxide (NaOMe) in Methanol.
Mechanism: The phenoxide anion (generated by base) is not the nucleophile here. Instead, the base deprotonates the alpha-carbon of the ester? No.
Correction: For Benzofuran-3-one , the free phenol attacks the ester? No, that would form a lactone (benzodioxan).
Actual Mechanism: To form Benzofuran-3-one , we usually start with the phenoxyacetic acid chloride or use a specific rearrangement. However, the Dieckmann condensation usually refers to a dicarbonyl cyclization.
Standard Route: The target molecule (Methyl (2-hydroxyphenoxy)acetate) is often treated with strong base to effect intramolecular transesterification, but this yields 1,4-benzodioxan-2-one (a 6-membered lactone).
To get Benzofuran: One typically alkylates the phenol with an alpha-halo ketone (not ester) or performs a rearrangement.
However, 3-Hydroxybenzofuran (tautomer of benzofuran-3-one) can be accessed via the intramolecular Claisen condensation if the side chain is modified to Methyl (2-methoxycarbonylphenoxy)acetate (diester).
Direct Cyclization: Treating our target (2-hydroxy ester) with acid leads to 1,4-benzodioxan-2-one (Lactone).
Pathway B: PPAR Agonist Library Generation
The Phenoxyacetic Acid moiety is the "warhead" for PPAR (Peroxisome Proliferator-Activated Receptor) binding.
Workflow:
O-Alkylation: The remaining free phenol is alkylated with lipophilic "tails" (aryl halides, benzyl halides).
Hydrolysis: The methyl ester is hydrolyzed (LiOH, THF/H2O) to the free carboxylic acid.
Result: A library of PPAR
/ PPAR agonists.
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways starting from the mono-alkylation of catechol. Note the bifurcation into heterocyclic synthesis (Lactones) or Medicinal Chemistry (PPAR agonists).
Medicinal Chemistry & Pharmacophore Mapping
The structural motif Ar-O-CH₂-COOH (Phenoxyacetic acid), derived from our target ester, is a validated pharmacophore in metabolic disease therapeutics.
PPAR Agonism (Fibrate Class)
The carboxylic acid headgroup (formed after hydrolyzing our target ester) mimics fatty acids, binding to the ligand-binding domain (LBD) of PPARs.
Mechanism: The carboxylate forms a hydrogen bond network with Tyr464 , Tyr314 , and His440 (in PPAR
).
Role of the Ortho-Hydroxy: In our specific scaffold, the ortho-hydroxyl group allows for the attachment of a "Tail" region. This tail occupies the hydrophobic pocket of the receptor, determining subtype selectivity (
vs vs ).
Reference: Phenoxyacetic acids are established as subtype-selective PPAR
The 2-substituted phenol motif is structurally homologous to Guaiacol and Eugenol .
Radical Scavenging: The remaining phenolic proton can be donated to neutralize Reactive Oxygen Species (ROS).
Structure-Activity Relationship (SAR): The electron-withdrawing effect of the ester group (methoxycarbonylmethoxy) slightly increases the acidity of the phenol (lower pKa) compared to a simple methoxy group, potentially modulating the Bond Dissociation Enthalpy (BDE) of the O-H bond.
Pharmacophore Diagram
Figure 2: Pharmacophore mapping of the Phenoxyacetic Acid derivative. The "Headgroup" provides the ionic anchor, while the "Tail" (attached to the ortho-position in our specific molecule) dictates potency and selectivity.
References
Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy.
Source: Bioorganic & Medicinal Chemistry Letters (2011).[8]
URL:[Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
Source: ACS Omega (2024).
URL:[Link]
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
Source: Heterocyclic Communications (2020).[9]
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Agrochemical Scientists, and Process Development Engineers
CAS Registry Number: 16208-17-6
Synonyms: Methyl (2-hydroxyphenoxy)acetate; Methyl 2-(2-hydroxyphenoxy)acetate[1]
Executive Summary
2-(Methoxycarbonyl)methoxyphenol (CAS 16208-17-6) is a high-value bifunctional intermediate characterized by a phenol ring substituted at the ortho position with a methyl glycolate moiety (
).[1] Its structural uniqueness lies in its "monoprotected" catechol nature : it possesses one free phenolic hydroxyl group available for nucleophilic attack and one masked carboxylate (ester) capable of cyclization or further derivatization.
This guide details the compound's critical role as a precursor for benzofuran-3-ones (coumaranones) —a core scaffold in flavonoid and aurone synthesis—and its industrial application in the manufacture of protoporphyrinogen oxidase (PPO) inhibiting herbicides .[1]
Chemical Identity & Structural Logic[2]
The compound functions as a "chemical hinge," allowing divergent synthetic pathways based on which functional group is activated.[1]
Property
Specification
IUPAC Name
Methyl 2-(2-hydroxyphenoxy)acetate
Molecular Formula
Molecular Weight
182.17 g/mol
Key Functional Groups
1.[1][2][3][4] Phenolic -OH : Nucleophile for or ether synthesis.2.[1] Ester () : Electrophile for Claisen condensation or reduction.[1]
Physical State
White to off-white crystalline solid or oil (MP: ~68–70 °C).[1]
Structural Utility Diagram
The following diagram illustrates the divergent reactivity of the scaffold.
Figure 1: Divergent synthetic utility of 2-(Methoxycarbonyl)methoxyphenol.
Core Application 1: Synthesis of Benzofuran-3-ones (Coumaranones)[1]
The most significant research application of this scaffold is the synthesis of benzofuran-3(2H)-one , a parent compound for aurones (potential anticancer agents) and sulfuretin analogs.[1]
Mechanism: Intramolecular Cyclization
The reaction proceeds via a base-catalyzed intramolecular Claisen-type condensation (Dieckmann condensation) where the phenolate (or enolate equivalent) attacks the ester group.[1] However, since the ester is on the side chain, the cyclization typically involves the activation of the methylene group alpha to the ester, or direct dehydration of the corresponding acid.[1]
Experimental Protocol: Cyclization to Benzofuran-3-one
Objective: Convert Methyl (2-hydroxyphenoxy)acetate to Benzofuran-3-one.
Solvent: Acetic Anhydride (excess, acts as solvent and dehydrating agent)[1]
Alternative (cleaner): Sodium methoxide in Methanol (Dieckmann conditions).
Step-by-Step Methodology:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of Methyl (2-hydroxyphenoxy)acetate in 20 mL of anhydrous methanol.
Activation: Add 12 mmol of Sodium Methoxide (NaOMe) at 0°C under nitrogen atmosphere.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow/orange, indicating enolate formation.[1]
Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a new spot () corresponding to the cyclized product should appear.[1]
Note: If using Acetic Anhydride/NaOAc (classic Perkin conditions), the product may be the acetylated enol.[1] Hydrolysis is required to get the ketone.[1]
Purification: Extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate. Recrystallize from ethanol.
Validation Criteria:
IR Spectroscopy: Disappearance of the broad -OH stretch (
) and appearance of the ketone carbonyl shift ().[1]
In the agrochemical sector, this compound is a vital intermediate for Uracil-based herbicides (e.g., analogs of Butafenacil or Saflufenacil).[1] These compounds act by inhibiting Protoporphyrinogen Oxidase (PPO).
Mechanism: Nucleophilic Aromatic Substitution (
)
The free phenolic hydroxyl group acts as a nucleophile to displace a halogen (F or Cl) on a nitro-substituted benzene or heterocycle.[1] The "methyl acetate" tail remains as a crucial recognition motif for the PPO enzyme active site.[1]
Experimental Protocol: Coupling with Aryl Halides
Objective: Synthesis of a Diphenyl Ether Intermediate.
Preparation: Charge a reaction vessel with Methyl (2-hydroxyphenoxy)acetate (20 mmol) and
(24 mmol) in DMF (50 mL). Stir at RT for 30 mins to generate the phenoxide anion.
Coupling: Add the aryl halide electrophile dropwise.
Heating: Heat the mixture to 80–100°C for 6–12 hours.
Monitoring: Use HPLC to monitor the consumption of the phenol.[1]
Self-Validating Check: The reaction mixture often changes color from pale yellow to deep orange/brown due to the formation of the nitrodiphenyl ether.[1]
Isolation: Pour into ice water. The product typically precipitates.[1] Filter and wash with water to remove DMF and inorganic salts.[1]
Synthesis of the Scaffold (Backward Compatibility)[1]
For researchers needing to synthesize CAS 16208-17-6 from commodity chemicals.[1]
Critical Control Point:
To prevent dialkylation (formation of 1,2-bis(methoxycarbonylmethoxy)benzene), use a large excess of Catechol (3-5 eq) relative to the alkylating agent.[1]
Figure 2: Synthesis strategy to maximize mono-alkylation selectivity.
References
Biosynth Carbosynth. (n.d.). 2-Methoxyphenol and Derivatives Product Data. Retrieved from
Parchem Fine & Specialty Chemicals. (n.d.). 2-(Methoxycarbonyl)methoxyphenol (CAS 16208-17-6) Technical Data. Retrieved from
Sumitomo Chemical Co., Ltd. (2002). Plant Growth Regulators for Cotton Harvest. World Intellectual Property Organization Patent WO2002098227A1.[1] (Describes the use of the title compound in synthesizing uracil-based PPO inhibitors).
Bouzroura, S., et al. (2023).[1] Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds. MDPI Proceedings. Retrieved from (Demonstrates the utility of the benzofuranone scaffold derived from the title compound).
An In-depth Technical Guide to the Safe Handling and Application of 2-(Methoxycarbonyl)methoxyphenol
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Methoxycarbonyl)methoxyphenol (CAS No...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Methoxycarbonyl)methoxyphenol (CAS No: 26544-38-7), also known as Methyl 2-(2-hydroxyphenoxy)acetate. As a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to offer a deeper, scientifically-grounded perspective on risk mitigation and best practices.
Compound Profile and Hazard Identification
2-(Methoxycarbonyl)methoxyphenol is a solid organic compound. A precise understanding of its hazard profile is the foundation of any robust safety protocol. The Globally Harmonized System (GHS) provides a clear classification for this compound, which dictates the necessary precautionary measures.
Table 1: GHS Hazard Classification for 2-(Methoxycarbonyl)methoxyphenol
Hazard Class
Category
Hazard Statement
Skin Irritation
2
H315: Causes skin irritation
Eye Irritation
2A
H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)
3
H335: May cause respiratory irritation
Source: Synthesized from publicly available safety data sheets.
The primary risks associated with this compound are irritant in nature. The phenolic hydroxyl group and the ester functionality can interact with biological tissues, leading to irritation upon contact. The causality behind these classifications is rooted in the compound's chemical reactivity. The phenolic group can be mildly acidic and can disrupt cell membranes, while the overall molecule may interfere with cellular processes upon absorption or inhalation, leading to an inflammatory response in the skin, eyes, and respiratory tract.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before any handling of 2-(Methoxycarbonyl)methoxyphenol. The following workflow illustrates a self-validating system for ensuring safety.
Caption: A logical workflow for risk assessment and mitigation when working with 2-(Methoxycarbonyl)methoxyphenol.
Engineering Controls and Personal Protective Equipment (PPE)
Given the irritant nature of 2-(Methoxycarbonyl)methoxyphenol, a multi-layered approach to exposure control is essential.
Engineering Controls
The primary engineering control for handling this solid compound, especially when it may become airborne as a dust, is a certified chemical fume hood. This is a non-negotiable requirement to prevent inhalation of dust particles, which can cause respiratory irritation. The fume hood provides a contained workspace and actively removes airborne contaminants, offering the highest level of respiratory protection.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes. Given the classification as a serious eye irritant, standard safety glasses are insufficient.
Skin Protection: A standard laboratory coat should be worn and kept buttoned. Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any tears or punctures before use and to practice proper glove removal techniques to avoid skin contamination.
Respiratory Protection: For situations where a fume hood is not feasible or during a large spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.
The choice of PPE is a self-validating system; if any signs of irritation occur, it indicates a failure in the engineering controls or the integrity of the PPE, and work should cease immediately until the issue is rectified.
Safe Handling, Storage, and Disposal Protocols
Detailed Handling Protocol
Preparation: Designate a specific area within a chemical fume hood for the handling of 2-(Methoxycarbonyl)methoxyphenol. Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are present.
Weighing: To minimize dust generation, weigh the solid compound carefully and slowly. Avoid any actions that could cause the powder to become airborne.
Transfer: Use a spatula to transfer the solid. If transferring to a solution, add the solid to the liquid slowly to prevent splashing.
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Incompatibilities: Keep away from strong oxidizing agents, as these could potentially lead to an exothermic reaction. Also, avoid storage with strong bases which could catalyze hydrolysis of the ester group.
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
Disposal
All waste containing 2-(Methoxycarbonyl)methoxyphenol, including contaminated consumables like gloves and weighing paper, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
Table 2: Emergency First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
Skin Contact
Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow
Caption: A step-by-step workflow for responding to a spill of 2-(Methoxycarbonyl)methoxyphenol.
References
Protocols & Analytical Methods
Method
The Versatility of 2-Methoxyphenol: A Building Block for Complex Molecules
Introduction: Unveiling the Potential of a Lignin-Derived Phenolic 2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring organic compound that serves as a cornerstone in the synthesis of a diverse array o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Lignin-Derived Phenolic
2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring organic compound that serves as a cornerstone in the synthesis of a diverse array of complex molecules.[1] Historically sourced from the pyrolysis of wood, its prevalence as a derivative of lignin, the second most abundant terrestrial polymer, positions it at the forefront of renewable chemical feedstocks.[1] This guide provides an in-depth exploration of 2-methoxyphenol's applications as a versatile building block in the pharmaceutical, flavor and fragrance, and polymer industries. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for key transformations, empowering researchers and drug development professionals to harness the full potential of this remarkable molecule.
The unique substitution pattern of 2-methoxyphenol, featuring a hydroxyl and a methoxy group on adjacent carbons of a benzene ring, imparts a rich and nuanced reactivity. The phenolic hydroxyl group is a handle for etherification and esterification reactions, while the aromatic ring is susceptible to electrophilic substitution, with the electron-donating hydroxyl and methoxy groups directing incoming electrophiles primarily to the positions para and ortho to the hydroxyl group. This inherent reactivity makes 2-methoxyphenol an ideal starting material for constructing intricate molecular architectures.
I. Synthesis of Fine Chemicals: The Case of Vanillin
One of the most prominent applications of 2-methoxyphenol is in the industrial synthesis of vanillin, the primary component of vanilla flavor.[2] Several synthetic routes have been developed, with the glyoxylic acid process being one of the most widely used due to its efficiency and reduced environmental impact compared to older methods.[2]
A. The Glyoxylic Acid Process: A Step-by-Step Protocol
This process involves the electrophilic substitution of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation to yield vanillin.[3]
Reaction Overview:
Figure 2: Reimer-Tiemann Reaction Mechanism for Vanillin Synthesis.
A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a reaction flask.
Guaiacol is added to the basic solution and the mixture is heated to approximately 70°C.
Chloroform is added dropwise to the heated mixture over a period of about an hour, maintaining the temperature. [4]The reaction is exothermic and may require cooling to control the temperature.
After the addition is complete, the mixture is stirred for an additional few hours at the same temperature.
The reaction mixture is then cooled, and the excess chloroform is removed by distillation.
The remaining aqueous solution is acidified with dilute hydrochloric acid.
The product, a mixture of vanillin and ortho-vanillin, is extracted with diethyl ether. The ether extract is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography or recrystallization.
II. Pharmaceuticals: Synthesis of Guaifenesin
2-Methoxyphenol is a key starting material for the synthesis of guaifenesin, a widely used expectorant in cough and cold medications. [5][6]The synthesis is a classic example of a Williamson ether synthesis.
[7][8]
A. Williamson Ether Synthesis of Guaifenesin
This reaction involves the deprotonation of guaiacol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 3-chloro-1,2-propanediol.
[7][9]
Reaction Mechanism:
Figure 3: Williamson Ether Synthesis of Guaifenesin.
Dissolve guaiacol in 95% ethanol in a round-bottom flask.
[10] 2. Add a solution of sodium hydroxide to the flask to form the sodium guaiacolate (phenoxide).
[10] 3. Heat the mixture to reflux for a short period (e.g., 10 minutes).
[10] 4. Gradually add a solution of 3-chloro-1,2-propanediol in ethanol to the refluxing mixture. A white precipitate of sodium chloride will form almost immediately.
[10] 5. Continue to reflux the mixture for about an hour to ensure the reaction goes to completion.
[10] 6. After cooling, remove the ethanol using a rotary evaporator.
Dissolve the residue in water and extract the guaifenesin into ethyl acetate.
Dry the combined organic layers, filter, and remove the solvent to yield crude guaifenesin as an oil.
The crude product can be purified by precipitation from a mixture of ethyl acetate and hexanes, followed by vacuum filtration to collect the white solid.
[10]
Key Considerations:
The use of a strong base like NaOH is essential to deprotonate the weakly acidic phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide.
[7]* The reaction follows an SN2 mechanism, so a primary alkyl halide (3-chloro-1,2-propanediol) is used to minimize competing elimination reactions.
[9]
Parameter
Condition
Rationale
Base
NaOH
Deprotonates guaiacol to form the nucleophilic phenoxide. [7]
Solvent
95% Ethanol
Solubilizes the reactants and allows for reflux at a suitable temperature. [10]
III. Polymer Science: From Guaiacol to Bio-Based Polymers
The drive towards sustainable materials has spurred interest in utilizing bio-derived monomers. 4-Vinylguaiacol, which can be synthesized from ferulic acid (a derivative of guaiacol), is a promising monomer for the production of bio-based polymers.
[11][12]
A. Cationic Polymerization of 4-Vinylguaiacol
The vinyl group of 4-vinylguaiacol can undergo polymerization through various mechanisms, including cationic polymerization, to produce poly(4-vinylguaiacol).
[13]
Polymerization Scheme:
Figure 4: Cationic Polymerization of 4-Vinylguaiacol.
The polymerization is typically carried out under an inert atmosphere (e.g., nitrogen) in a dry glass reaction vessel.
A solution of 4-vinylguaiacol in acetonitrile is prepared.
The reaction is initiated by adding a solution of the cationic initiator, such as BF₃·OEt₂, to the monomer solution at a controlled temperature (e.g., 0°C).
[13] 4. The polymerization proceeds for a predetermined time, and the monomer conversion can be monitored by techniques like ¹H NMR.
The polymerization is terminated by the addition of a quenching agent, such as methanol.
The resulting polymer is then precipitated, collected, and dried.
Mechanistic Insights:
Cationic polymerization is initiated by an electrophilic attack on the electron-rich vinyl group of the monomer, generating a carbocation. [14][15]This carbocation then propagates by adding to other monomer units. The choice of initiator and solvent is critical in controlling the polymerization and the properties of the resulting polymer.
[15]
IV. Agrochemicals and Other Complex Molecules
The versatile reactivity of 2-methoxyphenol also extends to the synthesis of agrochemicals and other complex bioactive molecules. For instance, derivatives of 2-methoxyphenol can be used as building blocks for certain pesticides and herbicides.
A. Suzuki-Miyaura Coupling for Biphenyl Synthesis
A powerful method for constructing C-C bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be employed to synthesize complex biphenyl structures from halogenated 2-methoxyphenol derivatives. [16][17]For example, 4-bromo-2-methoxyphenol can be coupled with a boronic acid to create more elaborate molecular scaffolds.
[16]
General Suzuki-Miyaura Coupling Scheme:
Figure 5: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxyphenol.
This reaction opens up avenues for the synthesis of a wide range of substituted biphenyls, which are common motifs in pharmaceuticals and agrochemicals. The specific conditions for the Suzuki-Miyaura coupling, including the choice of palladium catalyst, ligand, base, and solvent, need to be optimized for each specific substrate pairing to achieve high yields.
[18][19]
Conclusion: A Sustainable and Versatile Chemical Feedstock
2-Methoxyphenol, with its origins in renewable lignin, stands as a testament to the potential of biomass-derived chemicals in modern synthetic chemistry. Its rich and predictable reactivity allows for its transformation into a wide array of valuable and complex molecules, from the ubiquitous flavor of vanillin to life-saving pharmaceuticals and innovative bio-based polymers. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals seeking to leverage the synthetic potential of this versatile building block. As the chemical industry continues to embrace sustainability, the importance of platform molecules like 2-methoxyphenol is set to grow, paving the way for a new generation of green and efficient chemical syntheses.
Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. (2020). ACS Omega. Available at: [Link]
The Healing Aroma: Guaiacol's Pharmaceutical Applications and Medicinal Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Guaiacol in Pharmaceuticals: An Essential Expectorant and Antiseptic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. (2018). ResearchGate. Available at: [Link]
Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. (2003). Journal of Chemical Education. Available at: [Link]
Reimer–Tiemann reaction. (n.d.). Wikipedia. Available at: [Link]
What are the preparation methods of pure vanillin? (2023). Shaanxi Bloom Tech Co., Ltd. Available at: [Link]
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]
4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. (2024). Molecules. Available at: [Link]
experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets. (n.d.). CDN. Available at: [Link]
Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. (2018). Polymers. Available at: [Link]
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
Study on synthesis process of vanillin by glyoxylic acid. (n.d.). China/Asia On Demand (CAOD). Available at: [Link]
Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. (2020). ACS Omega. Available at: [Link]
Chemical synthesis of vanillin. (2024). ResearchGate. Available at: [Link]
PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. (n.d.). CORE. Available at: [Link]
(PDF) 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. (2024). ResearchGate. Available at: [Link]
Reimer-Tiemann Reaction. (2026). Master Organic Chemistry. Available at: [Link]
Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Available at: [Link]
Reimer Tiemann Reaction Mechanism. (2025). GeeksforGeeks. Available at: [Link]
Synthesis, Insecticidal Activity and Nanoencapsulation Studies of Alkoxy Alcohols from Eugenol. (2022). Molecules. Available at: [Link]
(PDF) Green Methods for the Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate. Available at: [Link]
Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI. Available at: [Link]
Green synthesis of some bioactive heterocyclic compounds from natural precursors. (2013). Semantic Scholar. Available at: [Link]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Available at: [Link]
Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. (2018). ScienceDirect. Available at: [Link]
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Site-selective protein modification using ortho-methoxyphenols
Content Type: Application Note & Protocol Guide
Audience: Senior Researchers and Bioconjugation Scientists
Abstract
Achieving site-selective modification of proteins under physiological conditions remains a primary challenge in chemical biology and therapeutic development. While cysteine-maleimide and lysine-NHS ester chemistries are ubiquitous, they often suffer from heterogeneity and stability issues. This guide details a robust, site-selective bioconjugation strategy utilizing ortho-methoxyphenols (guaiacols) . Unlike traditional oxidative couplings that utilize unstable catechols or o-aminophenols, o-methoxyphenols are air-stable, commercially accessible precursors that undergo rapid, chemoselective oxidative coupling with aniline handles on proteins.[1][2] This document provides optimized protocols for periodate-mediated chemical coupling and tyrosinase-mediated enzymatic labeling, emphasizing a "pre-oxidation" strategy to preserve protein integrity.
Mechanism of Action & Chemical Logic[3]
The core of this technology lies in the oxidative activation of the o-methoxyphenol moiety. The methoxy group serves a dual purpose: it activates the aromatic ring for oxidation while blocking the ortho position to direct regioselectivity, preventing uncontrolled polymerization.
The Oxidative Coupling Pathway
The reaction typically pairs an aniline-functionalized protein with a small molecule o-methoxyphenol probe . Upon oxidation (chemically by NaIO₄ or enzymatically), the o-methoxyphenol generates an electrophilic reactive intermediate (an o-quinone or iminoquinone species) that is intercepted by the aniline nucleophile.
Key Advantages:
Chemoselectivity: The oxidized species reacts preferentially with electron-rich anilines over native amino acid side chains (Lys, Cys, Tyr) at controlled pH.
Stability: The resulting C-N bond is stable, unlike the reversible Schiff bases formed in aldehyde-amine chemistry.
Kinetics: Reaction rates are fast (
), enabling modification at low protein concentrations.
Mechanistic Diagram
The following diagram illustrates the activation of the o-methoxyphenol and its subsequent capture by an aniline-tagged protein.
Figure 1: Mechanistic flow of oxidative coupling.[3][4] The oxidant generates an electrophile from the stable o-methoxyphenol precursor, which is selectively trapped by the aniline handle.
Protocol A: Chemical Oxidative Coupling (Periodate Method)
Context: This protocol is based on the work of ElSohly and Francis (JACS 2017).[2][5] It is ideal for proteins installed with a specific aniline handle (e.g., via p-aminophenylalanine incorporation or oxime ligation with an aniline-linker).
Expert Insight (The "Pre-Oxidation" Strategy):
Directly mixing protein, probe, and NaIO₄ can lead to off-target oxidation (e.g., Methionine sulfoxide formation). To mitigate this, we utilize a pre-oxidation step where the o-methoxyphenol is activated before exposure to the protein.
Materials
Protein: Aniline-functionalized protein (10–50 µM in PBS, pH 7.4).
Reagent: o-Methoxyphenol derivative (e.g., Biotin-Guaiacol), 10 mM stock in DMSO.
Oxidant: Sodium Periodate (NaIO₄), fresh 100 mM stock in water.
Quench: Sodium dithionite or TCEP (100 mM stock).
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Methodology
Reagent Preparation:
Dilute the o-methoxyphenol probe to 1 mM in PBS.
Prepare the NaIO₄ solution immediately before use.
Pre-Activation (Critical Step):
In a microcentrifuge tube, combine the o-methoxyphenol probe (5 eq. relative to protein) with NaIO₄ (5–10 eq. relative to protein).[1][2][5][3][4][6][7][8][9]
Incubate for 1–2 minutes at room temperature. The solution may develop a transient color (yellow/orange), indicating quinone formation.
Note: Do not exceed 5 minutes, as the active species may degrade.
Coupling Reaction:
Add the pre-activated probe mixture directly to the aniline-protein solution.
Final Concentrations: Protein (10–20 µM), Probe (100 µM), NaIO₄ (200 µM).
Incubate for 10–30 minutes at room temperature.
Quenching:
Add Sodium Dithionite (50 eq.) or TCEP to reduce excess oxidant and quench the reactive intermediate.
Incubate for 5 minutes.
Purification:
Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.
Context: For researchers wishing to target native Tyrosine residues (or "Y-tags") without installing an aniline, o-methoxyphenols can act as substrates for Tyrosinase. Alternatively, Tyrosinase can oxidize a Tyrosine residue on the protein, which then couples with an o-methoxyphenol or thiol probe.
Expert Insight:
Mushroom Tyrosinase converts phenols to o-quinones. While less specific than the aniline method (as it targets surface-accessible Tyrosines), it is a "green" chemistry approach requiring no toxic oxidants.
Substrate: o-Methoxyphenol probe (or native Tyrosine on protein).
Buffer: 50 mM Phosphate Buffer, pH 6.5 (Tyrosinase is more active at slightly acidic pH).
Step-by-Step Methodology
Enzyme Activation:
Dissolve Tyrosinase in buffer to 1 mg/mL. Saturate with O₂ by bubbling air or shaking briefly (the enzyme requires O₂).
Reaction Setup:
Mix Protein (10 µM) with the o-methoxyphenol probe (100 µM).
Add Tyrosinase (10–50 U/mL final activity).
Incubation:
Incubate at room temperature for 30–60 minutes .
Monitoring: Watch for color change (melanin-like pigment formation indicates over-oxidation; stop before this occurs).
Termination:
Add a specific Tyrosinase inhibitor (e.g., Kojic acid) or simply filter out the enzyme using a MWCO filter if the size difference permits.
Troubleshooting & Optimization
Common Failure Modes
Protein Precipitation: Caused by over-oxidation or high concentrations of hydrophobic probes.
Fix: Use the Pre-Oxidation Protocol (Protocol A) to limit protein exposure to NaIO₄. Add 10% glycerol to the buffer.
Low Yield: The active quinone intermediate hydrolyzes before reacting with the aniline.
Fix: Increase the concentration of the aniline-protein (bimolecular reaction rate depends on concentration). Ensure pH is near 7.0–7.5 (aniline needs to be nucleophilic).
Off-Target Labeling:
Fix: Reduce NaIO₄ equivalents. Ensure the protein does not have highly reactive surface Cysteines (cap them with iodoacetamide if necessary).
Workflow Diagram
Figure 2: Optimized workflow for the chemical coupling of o-methoxyphenols, highlighting the critical pre-oxidation step.
References
ElSohly, A. M., MacDonald, J. I., Hentzen, N. B., Aanei, I. L., El Muslemany, K. M., & Francis, M. B. (2017).[5] ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Journal of the American Chemical Society.[2][5][3] [Link][1][5]
Lobba, M. J., Fellmann, C., Marmelstein, A. M., Mamuya, F. A., & Francis, M. B. (2020).[2] Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. ACS Central Science.[2] [Link]
Rosen, C. B., & Francis, M. B. (2017).[2][7] Targeting the N terminus for site-selective protein modification. Nature Chemical Biology. [Link]
Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2004). Interior Surface Modification of Bacteriophage MS2 Capsids. Journal of the American Chemical Society.[2][5][3] [Link]
Application Note: Kinetic DPPH Radical-Scavenging Assay for 2-Methoxyphenols (Guaiacols)
Introduction: Beyond the Endpoint 2-Methoxyphenols (guaiacols) represent a critical class of antioxidants found in lignin degradation products, spices (eugenol, vanillin), and pharmaceuticals. While the DPPH (2,2-dipheny...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Endpoint
2-Methoxyphenols (guaiacols) represent a critical class of antioxidants found in lignin degradation products, spices (eugenol, vanillin), and pharmaceuticals. While the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard for screening antioxidant potential, standard protocols often fail when applied to 2-methoxyphenols.
The Problem: Unlike ascorbic acid, which reacts instantaneously, 2-methoxyphenols exhibit complex "slow-kinetic" behavior due to intramolecular hydrogen bonding (IHB) between the hydroxyl and methoxy groups. A standard 30-minute endpoint measurement frequently underestimates their potency or yields non-reproducible
values because the reaction has not reached equilibrium.
The Solution: This guide presents a Kinetic DPPH Protocol specifically optimized for hindered phenols. By transitioning from a static endpoint to a time-resolved analysis, researchers can accurately quantify both the capacity (stoichiometry) and the velocity (rate constant) of the scavenging reaction.
Mechanistic Insight: The "Ortho" Effect
Understanding the chemistry is a prerequisite for accurate data interpretation.
The Double-Edged Sword of the Methoxy Group
The ortho-methoxy group influences the phenolic hydroxyl via two competing mechanisms:
Electron Donation (+M Effect): The methoxy group donates electron density to the ring, stabilizing the resulting phenoxy radical and lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond. This increases antioxidant potential.
Intramolecular Hydrogen Bonding (IHB): The hydrogen of the -OH group locks onto the oxygen of the -OCH
. This stabilizes the parent molecule, making hydrogen abstraction slower and creating steric hindrance for the bulky DPPH radical.
Reaction Pathway
The reaction proceeds primarily via Hydrogen Atom Transfer (HAT), though solvent polarity (Methanol vs. Ethanol) can induce partial Sequential Proton Loss Electron Transfer (SPLET).
Figure 1: Mechanistic pathway of DPPH scavenging by 2-methoxyphenols. The rate-limiting step is the breaking of the O-H bond, which is kinetically retarded by the intramolecular hydrogen bond despite thermodynamic favorability.
Materials & Equipment
Reagents
DPPH (2,2-diphenyl-1-picrylhydrazyl): Sigma-Aldrich or equivalent. Note: Store at -20°C. Freshly prepare daily.
Methanol (HPLC Grade): Preferred over ethanol for 2-methoxyphenols to disrupt IHB and accelerate kinetics.
Positive Control: Trolox (water-soluble Vitamin E analog) or Ferulic Acid (structurally relevant standard).
Equipment
Microplate Reader: Capable of reading absorbance at 517 nm. Must support Kinetic Mode (reading every 60 seconds).
96-Well Plates: Clear, flat-bottom polystyrene.
Multichannel Pipette: Essential for simultaneous reaction initiation.
Kinetic Protocol (Microplate Format)
This protocol replaces the static "wait 30 mins" approach with real-time monitoring to capture the "slow" scavenging characteristic of guaiacols.
Step 1: Stock Solution Preparation
DPPH Stock (200 µM): Dissolve 7.89 mg of DPPH in 100 mL of Methanol. Sonicate to ensure complete dissolution.
QC Check: Absorbance of this solution (diluted 1:1) should be approx. 0.9 - 1.0 AU at 517 nm.
Sample Stock: Dissolve test compounds (e.g., Eugenol, Vanillin) in Methanol at 10 mM.
Note: If compound is insoluble in MeOH, use DMSO, but keep final DMSO concentration <1% to avoid solvent interference.
Step 2: Serial Dilution
Prepare a dilution series for the test compound to span the expected
range (typically 10 µM to 1000 µM for simple guaiacols).
Step 3: Assay Execution (The Kinetic Workflow)
Figure 2: Kinetic workflow. Immediate measurement after initiation is vital to capture the initial rate (
).
Pipetting: Add 20 µL of sample/standard to wells.
Initiation: Rapidly add 180 µL of DPPH solution to all wells using a multichannel pipette.
Measurement: Immediately place in the reader and start the kinetic program.
Total Time: 60 minutes (or until plateau is reached).
Temperature: 25°C (Controlled).
Data Analysis & Interpretation
For 2-methoxyphenols, reporting a single
is insufficient. You must analyze the kinetic profile.
Calculating % Inhibition (at Steady State)
Plot Absorbance vs. Time. Identify the time point (
) where the curve flattens (change < 1% per minute). Use the absorbance at this time for the calculation:
Antiradical Efficiency (AE)
Because guaiacols are slow, a compound that reaches
in 5 minutes is superior to one that takes 50 minutes, even if the final stoichiometry is identical. Use the Antiradical Efficiency metric:
: Concentration to reduce DPPH by 50% (at steady state).
: Time required to reach the steady state at the concentration.
Comparative Data (Representative)
Table 1: Comparison of Kinetic Parameters for Common Phenolics
Compound
Class
Kinetics
(Approx)*
Time to Equilibrium
Ascorbic Acid
Standard
Fast
15 µM
< 1 min
Ferulic Acid
Guaiacol Acid
Medium
35 µM
15-20 mins
Eugenol
Guaiacol
Slow
60 µM
45-60 mins
Vanillin
Guaiacol
Very Slow
>200 µM
> 60 mins
*Values are solvent-dependent (Methanol) and provided for relative comparison.
Troubleshooting & Optimization
Issue: "The absorbance never stabilizes."
Cause: Some 2-methoxyphenols undergo secondary reactions or auto-oxidation after the initial scavenging.
Fix: Limit the assay to 60 minutes. If no plateau is reached, report the value as "% Inhibition at 60 min" rather than a thermodynamic equilibrium constant.
Issue: "My sample is colored (e.g., oxidized lignin)."
Cause: Sample pigments absorb at 517 nm, masking the DPPH reduction.
Fix: Run a Sample Blank (20 µL Sample + 180 µL Methanol). Subtract this absorbance from the final reading before calculating inhibition. Alternatively, use EPR spectroscopy if available, as it is color-blind.
Issue: "Poor Reproducibility."
Cause: Temperature fluctuations affect the rate of H-bond breaking.
Fix: Ensure the microplate reader is thermostated to 25°C. Do not stack plates, as this creates temperature gradients.
References
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6] LWT - Food Science and Technology, 28(1), 25–30.
Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036–1043.
Foti, M. C. (2015).[1] Use and Abuse of the DPPH[1]• Radical. Journal of Agricultural and Food Chemistry, 63(40), 8765–8776.
Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Ophiopogon japonicus by DPPH free radical scavenging assay. Journal of Agricultural and Food Chemistry. (Context on slow kinetics of hindered phenols).
Dawidowicz, A. L., & Olszowy, M. (2010). Influence of some experimental variables on the resulting antioxidant activity of 2-methoxyphenols. Food Chemistry. (Specifics on solvent effects in guaiacols).
Technical Support Center: 2-Methoxyphenol (Guaiacol) Synthesis
[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting Diagnostic Triage: Start Here Identify your primary failure mode to route to the co...
Reagents: Catechol + Dimethyl Carbonate (DMC)
Catalyst: K₂CO₃ or Ionic Liquids
Why this route? It avoids toxic Dimethyl Sulfate (DMS) and minimizes waste (Atom Economy).
Standard Operating Procedure (Optimized)
Stoichiometry: Maintain a Catechol:DMC molar ratio of 1:1.3 to 1:2 . Excess DMC acts as both solvent and reagent but too much promotes veratrole (1,2-dimethoxybenzene) formation.
Catalyst Loading: 5-10 mol% K₂CO₃ or Na₂CO₃.
Conditions: Autoclave at 150–180°C for 4–6 hours. (DMC methylation requires higher activation energy than DMS).
Troubleshooting Guide: Liquid Phase
Symptom
Probable Cause
Corrective Action
Mechanism/Logic
High Veratrole (Over-methylation)
Molar ratio of DMC is too high.
Reduce DMC ratio to 1.1:1 equivalents.
The second -OH group on catechol becomes more nucleophilic after the first methylation due to electron donation from the methoxy group.
Low Conversion (<50%)
Temperature too low (<140°C).
Increase T to 160-180°C.
DMC is a "hard" electrophile; it requires high temp to activate the methyl group for nucleophilic attack (BAl2 mechanism).
Purge reactor with N₂ or Ar. Add trace sodium dithionite.
Catechol easily oxidizes to o-benzoquinone, which polymerizes into dark tars (melanins), reducing yield.[6]
Solidification/Stirring Failure
Inadequate Solvent.
Use excess DMC or add Toluene as co-solvent.
Catechol is solid at RT; efficient mass transfer is required for the heterogeneous catalyst (K₂CO₃).
Critical Protocol: Vapor Phase (Industrial/Flow)
Reagents: Catechol + Methanol
Catalyst: Metal Phosphates (CePO₄) or Modified Alumina (ZnCl₂/γ-Al₂O₃)
Why this route? Continuous processing, high throughput, no solvent waste.[6]
Optimization Parameters
Temperature Window: 270°C – 350°C.
WHSV (Weight Hourly Space Velocity): 0.4 – 0.8 h⁻¹.
Feed Ratio: Catechol:Methanol = 1:6 (Methanol excess is required to prevent coke, but recycled).[6]
Troubleshooting Guide: Vapor Phase
Symptom
Probable Cause
Corrective Action
Mechanism/Logic
Rapid Catalyst Deactivation
Coking (Carbon deposition).
Switch to weak acid/base catalysts (e.g., CePO₄).[6]
Strong Lewis acid sites catalyze polymerization of aromatics (coke). Weak acid sites favor O-methylation over C-alkylation.
High C-Alkylated Products
Catalyst Acidity too high.
Dope catalyst with K⁺ or Mg²⁺ (basic promoters).
Strong acid sites promote electrophilic aromatic substitution (C-alkylation) rather than etherification (O-alkylation).
Low Selectivity (Veratrole)
Contact time too long.
Increase WHSV (Flow rate).
Guaiacol is an intermediate.[1][4][7] If it lingers on the catalyst surface, it will methylate again to veratrole.[6]
Mechanistic Insight & Selectivity Control
Understanding the reaction pathway is vital for controlling the ratio of Guaiacol (Mono-ether) to Veratrole (Di-ether).
Figure 2: Reaction pathway showing the competitive methylation steps. k1 > k2 is required for high selectivity.
Comparative Data: Catalyst Performance
Based on recent literature benchmarks (Vapor Phase).
Catalyst System
Temp (°C)
Conversion (%)
Guaiacol Selectivity (%)
Key Characteristic
Ref
CePO₄ (Cerium Phosphate)
270
85.0
94.2
Balanced Acid-Base sites prevent coking.
[3]
ZnCl₂ / γ-Al₂O₃
280
81.8
90.9
Lewis Acid sites modified to prevent C-alkylation.
[2]
APO (Aluminophosphate)
300
95.4
63.2
High activity but poor selectivity (high veratrole).
[4]
LaPO₄ (Lanthanum Phosphate)
270
78.0
88.0
Good stability, slightly lower activity than Ce.
[3]
Frequently Asked Questions (FAQ)
Q: Why is my reaction turning black immediately upon heating?A: This is oxidation. Catechol is an electron-rich phenol and oxidizes rapidly in air, especially under basic conditions (like K₂CO₃/DMC). Fix: You must degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon balloon).
Q: Can I use Dimethyl Sulfate (DMS) instead of DMC?A: Yes, DMS reacts at lower temperatures (40-60°C) and often gives higher yields (90%+). However , it is extremely toxic and carcinogenic.[6] If you use DMS, you must control the pH strictly (keep it < 9) to avoid disubstitution, as the phenolate ion is very reactive.[6]
Q: How do I separate Guaiacol from Veratrole?A: They have close boiling points (Guaiacol: 205°C, Veratrole: 207°C), making distillation difficult.[6]
Chemical Separation: Guaiacol has a free phenolic -OH; Veratrole does not. Wash the organic layer with dilute NaOH (5-10%). Guaiacol forms a water-soluble sodium salt and moves to the aqueous layer. Veratrole remains in the organic layer. Separate, then acidify the aqueous layer to recover Guaiacol.[6][8]
Q: My vapor phase catalyst clogged after 10 hours. Why?A: You likely have "Coking." This occurs if the catalyst is too acidic (Brønsted acid sites). Switch to a catalyst with Lewis acid character or basic promoters (like K-doped alumina) to reduce polymerization of the aromatics.
References
Selective C- and O-methylation of catechol in gas phase over modified γ-alumina. EPFL Infoscience.Link
Vapor-phase highly selective O-methylation of catechol with methanol over ZnCl2 modified γ-Al2O3 catalysts. ResearchGate.Link
Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI Processes.Link
Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. MDPI Materials.Link
Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol. Green Chemistry (RSC).[6]Link
This compound presents a classic "dual-threat" challenge in experimental design: thermodynamic instability (low aqueous solubility) and kinetic instability (chemical degradation). As a phenolic ester, it is lipophilic (LogP ~1.2–1.5) and prone to precipitation in aqueous media. More critically, the ester moiety is susceptible to hydrolysis in basic buffers, converting your active compound into its corresponding acid (2-hydroxyphenoxyacetic acid) and methanol, potentially falsifying your biological data.
This guide provides a validated workflow to solubilize this compound while preserving its chemical integrity.
Module 1: Stock Solution Preparation (The Foundation)
Q: Why can't I dissolve this directly in my culture medium or buffer?A: The compound is a crystalline solid with high lattice energy and lipophilicity. Direct addition to water results in a suspension, not a solution. You must overcome the lattice energy using a dipolar aprotic solvent before introducing it to an aqueous environment.
High concentration allows for minimal DMSO volume (<0.5%) in the final assay.
Storage
-20°C, Desiccated, Dark
Phenols are oxidation-prone; esters are hydrolysis-prone. Moisture and light are enemies.
Vortexing
Required
Ensure complete dissolution. If particles persist, sonicate for 3x 5-second bursts (avoid heating).
Critical Check: Visually inspect the stock. It must be a clear, colorless to pale yellow liquid.[1] Any turbidity indicates undissolved solid that will skew concentration calculations.
Module 2: Aqueous Dilution & Precipitation (The Hurdle)
Q: My solution turns cloudy when I dilute the DMSO stock into PBS. Why?A: You are experiencing a "crash-out" event. This occurs when the solvent power of the mixture drops below the compound's thermodynamic solubility limit faster than the compound can disperse. This is common when spiking high-concentration DMSO stocks directly into aqueous buffers.
Troubleshooting Protocol: The "Intermediate Step" Dilution
Do not jump from 100% DMSO to 0.1% DMSO in one step.[2] Use a serial dilution strategy to manage the "Kinetic Solubility" window.
Figure 1: Recommended dilution workflow to minimize local regions of supersaturation that trigger precipitation.
Step-by-Step:
Create a Working Stock: Dilute your 100 mM Master Stock with pure DMSO to 100x your final desired concentration (e.g., if you need 100 µM in the assay, make a 10 mM DMSO working stock).
Pre-warm Media: Ensure your buffer/media is at room temperature or 37°C. Cold buffers decrease solubility.
The Drop-wise Addition: While vortexing the media, add the DMSO working stock drop-wise. This prevents local high-concentration "hotspots" where the compound would instantly precipitate.
Module 3: Chemical Stability & pH (The Hidden Variable)
Q: My compound dissolves, but my assay results change over 24 hours. Is it degrading?A: Likely, yes. This is the specific vulnerability of 2-(Methoxycarbonyl)methoxyphenol . The methyl ester group is electrophilic and susceptible to hydrolysis by water (OH- ions).
Mechanism of Failure:
Result: You are no longer testing the ester; you are testing a mixture of the ester, the free acid (2-hydroxyphenoxyacetic acid), and methanol.
Stability Protocol:
Variable
Recommendation
Reason
Buffer pH
Keep pH ≤ 7.4
Hydrolysis rates increase exponentially at pH > 8.0.
Buffer Type
Phosphate or HEPES
Avoid buffers with nucleophilic amines (like Tris) if possible, though Tris is usually acceptable at pH 7.4.
Incubation Time
Minimize
Prepare fresh dilutions immediately before use. Do not store diluted aqueous solutions overnight.
Esterase Activity
Check Serum
If using Fetal Bovine Serum (FBS), be aware it contains esterases that will degrade your compound rapidly.
Pro-Tip: If you must use serum, consider heat-inactivating it (56°C for 30 min) to reduce esterase activity, though this may not eliminate it entirely.
Module 4: Advanced Solubilization (The Fixes)
Q: I need higher concentrations (>100 µM) in aqueous media. DMSO isn't enough. What now?A: When cosolvents fail, you need complexation . Encapsulating the lipophilic phenyl ring allows the compound to stay in solution without modifying the chemical structure.
HP-β-CD forms a "host-guest" complex. The hydrophobic phenol hides inside the cyclodextrin donut, while the hydrophilic exterior interacts with water.
Protocol: Cyclodextrin-Assisted Solubilization
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your buffer (PBS or Water).
Dissolve Compound: Add your compound directly to this vehicle (solid-to-liquid) OR spike your DMSO stock into this vehicle.
Agitate: Shake at room temperature for 30–60 minutes.
Filter: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.
Solubilizer Comparison Table:
Method
Solubility Gain
Biological Toxicity
Suitability for this Compound
DMSO (0.1 - 1%)
Moderate
Low (Cell line dependent)
High (Standard starting point)
HP-β-CD (10-20%)
Very High
Very Low (Inert)
High (Best for animal studies/high conc.)
Tween 80 (Surfactant)
High
Moderate (Can lyse cells)
Low (Risk of micelle-bound drug artifacts)
pH Adjustment (>8)
High
High (Chemical degradation)
DO NOT USE (Causes hydrolysis)
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic logic for distinguishing between physical precipitation and chemical degradation.
References
PubChem. Methyl (2-hydroxyphenoxy)acetate Compound Summary. National Library of Medicine. Available at: [Link]
Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010. (General reference for phenolic ester solubility behavior).
Loftsson, T., & Brewster, M.E. Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 2010. (Authoritative source on HP-β-CD protocols).
Simplicio, A.L., et al. Prodrugs for Amines. Molecules, 2008. (Mechanistic insight into ester hydrolysis kinetics in physiological buffers).
Technical Support Center: Optimization of HPLC Separation for 2-Methoxyphenol and Its Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 2-methoxyphenol (guaiacol) and its structural isomers, such as 3-methoxyphenol and 4-methoxyphenol, as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 2-methoxyphenol (guaiacol) and its structural isomers, such as 3-methoxyphenol and 4-methoxyphenol, as well as related compounds like cresols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Introduction to the Challenge
Separating positional isomers like 2-methoxyphenol and its counterparts presents a significant chromatographic challenge. Their identical molecular weights and similar polarities often lead to co-elution or poor resolution with standard reversed-phase HPLC methods. Achieving baseline separation requires a systematic approach to method development, focusing on enhancing the subtle differences in their physicochemical properties. This guide provides in-depth, experience-based solutions to common problems encountered during the analysis of these phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 2-methoxyphenol from its isomers?
A1: The primary challenge lies in their structural similarity. Positional isomers, such as 2-, 3-, and 4-methoxyphenol, have the same molecular formula and, consequently, identical mass-to-charge ratios, making them indistinguishable by mass spectrometry alone. Their polarity and hydrophobicity are also very similar, leading to near-identical retention times on standard reversed-phase columns like C18. Therefore, separation must rely on exploiting subtle differences in their interaction with the stationary and mobile phases.
Q2: Which type of HPLC column is generally recommended for separating methoxyphenol isomers?
A2: While a standard C18 column can be a starting point, achieving optimal separation often requires a stationary phase that offers alternative selectivity. Phenyl-hexyl columns are an excellent choice as they can provide beneficial pi-pi interactions with the aromatic rings of the analytes.[1] Another highly effective option is a Pentafluorophenyl (PFP) column, which offers a different selectivity profile for positional isomers due to dipole-dipole, and pi-pi interactions.[1] For compounds with low silanol activity, a specialized reverse-phase column like Newcrom R1 can also be considered.[2]
Q3: How does mobile phase pH affect the separation of phenolic compounds like 2-methoxyphenol?
A3: The pH of the mobile phase is a critical parameter for ionizable compounds like phenols.[3] To achieve good peak shape and reproducible retention, it is crucial to suppress the ionization of the phenolic hydroxyl group. Operating at a pH well below the pKa of the phenols (typically around 10) is recommended. A mobile phase pH between 2.5 and 3.5 is often optimal, as it ensures the analytes are in their neutral form, leading to better retention and sharper peaks.[1][4] Small adjustments in pH can significantly alter the selectivity between isomers.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature can be a powerful tool for optimizing selectivity. Increasing the column temperature can improve peak shape and, in some cases, alter the elution order of closely related compounds.[1] It's advisable to use a column oven to maintain a consistent and reproducible temperature throughout the analysis. However, the effect of temperature on a specific separation can be unpredictable, so it should be investigated systematically during method development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks
Question: My chromatogram shows a single broad peak or poorly resolved shoulders for my methoxyphenol isomers. How can I improve the separation?
Answer: This is the most common issue when separating closely related isomers.[3] A multi-faceted approach is needed to enhance resolution.
Optimize Mobile Phase Composition:
Adjust Organic Modifier Percentage: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will increase retention time and may improve separation.[4] If you are using an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). For gradient methods, a shallower gradient can increase the separation window.[1]
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities.[5] If you are using acetonitrile, try switching to methanol or using a combination of both. Methanol can be particularly effective with phenyl-based stationary phases.[5]
Modify Mobile Phase pH:
As detailed in the FAQs, ensure the mobile phase pH is acidic (pH 2.5-3.5) to suppress the ionization of the phenolic hydroxyl group.[1] Use a buffer, such as phosphate or formate, to maintain a stable pH.
Evaluate Different Stationary Phases:
If mobile phase optimization is insufficient, your current column chemistry may not be suitable.
Recommended Screening Order: C18 -> Phenyl-Hexyl -> Pentafluorophenyl (PFP). This progression moves from standard hydrophobic interactions to more complex secondary interactions that can differentiate isomers.
Reduce Flow Rate:
Lowering the flow rate can increase column efficiency and often leads to better resolution, although it will increase the analysis time.[1]
Adjust Temperature:
Systematically evaluate the effect of temperature. Start at ambient and increase in 5-10°C increments to see if selectivity improves.
Problem 2: Peak Tailing
Question: The peaks for my methoxyphenol isomers are asymmetric and show significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and active sites on the silica backbone of the stationary phase, particularly residual silanols.
Ensure Proper Mobile Phase pH:
An inappropriate pH can lead to peak tailing. Confirm that your mobile phase pH is in the optimal range of 2.5-3.5 to keep the phenolic hydroxyl group protonated.
Use a Modern, End-capped Column:
Older columns may have more exposed silanols. Using a high-purity silica column with robust end-capping will minimize these secondary interactions.
Consider Mobile Phase Additives:
In some cases, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol groups and improve peak shape. However, be aware that TEA is not suitable for mass spectrometry detection.
Check for Column Contamination or Voids:
Contamination at the head of the column can cause peak distortion.[6] Try flushing the column or, if the problem persists, replace the column. A void in the column packing can also lead to tailing.[6]
Experimental Protocols & Data Presentation
Starting Method for Isomer Screening
This protocol provides a robust starting point for developing a separation method for 2-methoxyphenol and its isomers.
Instrumentation:
HPLC or UHPLC system with a UV or Diode Array Detector (DAD)
Columns to Screen:
C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
PFP (Pentafluorophenyl) (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Acetonitrile
Gradient Program:
Time (min)
%B
0
20
20
60
21
95
25
95
26
20
30
20
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 275 nm (adjust based on the absorbance maxima of your specific isomers)
Injection Volume: 5 µL
Data Summary: Expected Selectivity Changes
The following table summarizes the expected impact of key parameters on the separation of methoxyphenol isomers.
Parameter
Action
Expected Outcome on Resolution
Rationale
Mobile Phase
Decrease % Organic
Increase
Increases retention, allowing more time for separation.[4]
Switch Acetonitrile to Methanol
Change in Selectivity
Methanol and acetonitrile have different polarities and abilities to engage in hydrogen bonding, altering interactions with the stationary phase.[5]
Decrease pH (to 2.5-3.5)
Improved Peak Shape & Retention
Suppresses ionization of the phenolic group, leading to more consistent interactions with the reversed-phase column.[1]
Stationary Phase
Switch from C18 to Phenyl-Hexyl or PFP
Potential for Significant Improvement
Introduces alternative separation mechanisms (pi-pi, dipole-dipole) that can better differentiate between positional isomers.[1]
Temperature
Increase Temperature
Change in Selectivity
Affects the thermodynamics of partitioning between the mobile and stationary phases, which can alter elution order.[1]
Visualizations
Logical Workflow for Method Optimization
The following diagram illustrates a systematic approach to optimizing the HPLC separation of 2-methoxyphenol and its isomers.
Caption: A decision tree for systematic HPLC method development for isomer separation.
Interactions of Methoxyphenol Isomers with a PFP Stationary Phase
This diagram conceptualizes the different interactions that can occur between methoxyphenol isomers and a Pentafluorophenyl (PFP) stationary phase, leading to their separation.
Caption: Differential interactions driving the separation of methoxyphenol isomers on a PFP column.
References
Benchchem. (n.d.). Technical Support Center: Refining HPLC Separation of 2-Methoxy-3,4,5-trimethylphenol Isomers.
SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
Phenomenex. (n.d.). HPLC Troubleshooting Guide.
Unknown. (n.d.). HPLC Troubleshooting Guide.
Unknown. (n.d.). HPLC Troubleshooting Guide.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaiacol.
Benchchem. (n.d.). Technical Support Center: Refining HPLC Separation of (2-Amino-4-methoxyphenyl)methanol and its Isomers.
Phenomenex. (n.d.). Chiral HPLC Separations.
SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol on Primesep 100 Column.
LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
Technical Support Center: Enhancing the Resolution of 2-Methoxyphenol (Guaiacol) in Complex Mixtures
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are tasked with resolving and quantifying 2-methoxyph...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are tasked with resolving and quantifying 2-methoxyphenol (guaiacol) within complex sample matrices. As a key flavoring agent, biomarker, and industrial chemical, its accurate measurement is often complicated by the presence of isomers and other structurally related phenolic compounds.
This document moves beyond standard operating procedures to provide in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind common chromatographic problems and provide field-proven, validated protocols to overcome them, ensuring the integrity and accuracy of your analytical results.
The first critical decision in your method development is the choice of analytical technology. This choice is fundamentally dictated by the physicochemical properties of your analyte and the nature of the sample matrix.
FAQ: Which technique is better for 2-methoxyphenol analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
This is a common and critical question. The answer depends on your sample's characteristics and analytical goals.
Gas Chromatography (GC) is generally the preferred technique for 2-methoxyphenol. The primary reason is that guaiacol is a volatile compound, making it well-suited for GC analysis, which separates components based on their boiling points and interactions with the stationary phase in a gaseous state.[1][2] GC often provides superior resolution for volatile isomers.
High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly when dealing with thermally labile compounds in your matrix or if your laboratory is more standardized on liquid-phase separations.[3][4] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] For phenols, this is typically done in a reversed-phase mode.[5]
Use the following decision tree to guide your initial selection:
Caption: Decision workflow for selecting between GC and HPLC.
Section 2: Gas Chromatography (GC) Troubleshooting
GC is powerful but prone to specific issues when analyzing polar compounds like phenols. The following Q&A addresses the most common challenge: co-elution.
Q1: My 2-methoxyphenol peak is co-eluting with another component, possibly an isomer like 3- or 4-methoxyphenol. How can I improve the separation?
Co-elution of phenolic isomers is a classic GC challenge. Resolution can be systematically improved by addressing three key parameters: stationary phase selection, oven temperature program, and carrier gas flow.
Pillar 1: Stationary Phase Selection (The "Why")
The single most important factor in achieving selectivity is the choice of the GC column's stationary phase.[6][7] The principle of "like dissolves like" is paramount. Since 2-methoxyphenol is a polar molecule, a polar stationary phase will promote stronger, more selective interactions, enhancing separation from its isomers.
Non-Polar Phases (e.g., DB-1, HP-5ms): These columns, typically 5% phenyl-methylpolysiloxane, separate compounds primarily by boiling point.[8] Since isomers of methoxyphenol have very similar boiling points, these columns will provide poor resolution.
Polar Phases (e.g., WAX, FFAP): A highly polar polyethylene glycol (PEG) phase—often called a "WAX" column—is the authoritative choice.[9] The ether linkages in the PEG polymer create strong dipole-dipole interactions with the hydroxyl and methoxy groups of the phenols, leading to differential retention and superior resolution. A free fatty acid phase (FFAP) is a modified WAX column that is particularly effective for acidic compounds.
Data Presentation: Impact of Stationary Phase on Resolution
Column Stationary Phase
Polarity
Separation Mechanism
Expected Resolution of Methoxyphenol Isomers
5% Phenyl-methylpolysiloxane
Low
Boiling Point / van der Waals
Poor to None
50% Phenyl-methylpolysiloxane
Intermediate
Boiling Point & Dipole
Moderate
Polyethylene Glycol (WAX)
High
Hydrogen Bonding & Dipole
Excellent
Free Fatty Acid Phase (FFAP)
High (Acidic)
Hydrogen Bonding & Dipole
Excellent
Pillar 2: Oven Temperature Program (The "How")
Optimizing the temperature ramp rate is a kinetic tool to enhance separation. A slower ramp gives the analytes more time to interact with the stationary phase, allowing subtle differences to manifest as greater separation. Longer columns (30-60m) also increase interaction time and improve resolution.[9][10]
See Protocol 1 for a step-by-step guide to optimizing your temperature program.
Pillar 3: Carrier Gas Flow Rate
Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity. This maximizes the efficiency of the column (number of theoretical plates), resulting in narrower peaks. Narrower peaks are easier to resolve from one another. Deviating from the optimal flow rate will broaden peaks and reduce resolution.
In reversed-phase HPLC, phenolic compounds like guaiacol can exhibit poor peak shape and co-elute with other phenolics. The mobile phase is your most powerful tool for solving these issues.
Q1: I'm seeing poor peak shape (tailing) for 2-methoxyphenol in my reversed-phase HPLC analysis. What's causing this and how do I fix it?
Peak tailing for phenols is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.
The Cause: The underlying issue is the interaction of the acidic hydroxyl group on the phenol with residual, un-capped silanol groups (Si-OH) on the surface of the C18 silica packing material.[11] This strong, secondary ionic interaction leads to a portion of the analyte being overly retained, resulting in a tailed peak.
The Solution: Mobile Phase pH Control
The authoritative solution is to suppress the ionization of both the phenolic analyte and the residual silanol groups by lowering the pH of the mobile phase.[12]
Mechanism: By adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase to bring the pH below 3, you ensure the phenolic hydroxyl group remains protonated (-OH) and the silanol groups are also protonated (Si-OH). This eliminates the ionic interaction, allowing for a clean, hydrophobic-based separation with a symmetrical peak shape.[12]
See Protocol 2 for a step-by-step guide to mobile phase pH optimization. An end-capped column, which has fewer free silanol groups, is also highly recommended for analyzing basic or acidic compounds.[4]
Caption: Troubleshooting workflow for HPLC peak tailing of phenols.
Section 4: Sample Preparation & Derivatization
For complex matrices like bio-oil, environmental water, or food extracts, proper sample preparation is non-negotiable for robust and reliable analysis.[13]
FAQ: My sample matrix is very complex. Do I need to perform a cleanup? And for GC, should I consider derivatization?
Yes, absolutely. Injecting a "dirty" or complex sample directly will contaminate your inlet, damage your column, and lead to significant matrix interference.[14]
Sample Cleanup: Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are essential.[13][14] For phenolic compounds in an aqueous matrix, a common LLE approach is to acidify the sample to pH ~2 (to ensure phenols are neutral), extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate, and then concentrate the organic phase.[14]
Derivatization (for GC Analysis): Derivatization is a chemical reaction that converts the polar, active hydroxyl group of the phenol into a less polar, more volatile, and more thermally stable group.[15][16] This is highly recommended for trace analysis of phenols.
Why Derivatize?
Improves Peak Shape: It completely eliminates the problematic hydrogen on the hydroxyl group, preventing interactions with any active sites in the GC inlet or column, resulting in highly symmetrical peaks.[15]
Increases Volatility: The resulting derivative has a lower boiling point, allowing for elution at lower temperatures, which reduces column bleed and improves signal-to-noise.[15]
Common Reagent: The most common derivatization method is silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen on the phenol to form a trimethylsilyl (TMS) ether.[15]
See Protocol 3 for a general procedure for silylation of phenolic compounds.
Section 5: Experimental Protocols
Protocol 1: GC Oven Temperature Program Optimization
Objective: To improve the resolution of co-eluting peaks by optimizing the oven ramp rate.
Initial Scout Run: Begin with a fast ramp rate (e.g., 20°C/min) to determine the approximate elution temperature of 2-methoxyphenol.
Set Initial Temperature: Set the initial oven temperature to be approximately 40°C below the elution temperature observed in the scout run. Hold for 1-2 minutes.
Systematic Ramp Reduction:
Run 1: Set the ramp rate to 10°C/min up to a final temperature well above the elution temperature.
Run 2: Decrease the ramp rate to 5°C/min.
Run 3: Decrease the ramp rate to 2°C/min.
Data Analysis: Compare the chromatograms from each run. As the ramp rate decreases, the retention time will increase, but the separation (resolution) between your target analyte and the interfering peak should improve significantly. Choose the ramp rate that provides baseline resolution in the shortest acceptable run time.
Protocol 2: HPLC Mobile Phase pH Optimization for Peak Shape
Objective: To determine the optimal mobile phase pH to eliminate peak tailing for phenolic compounds.
Prepare Mobile Phases: Prepare three different aqueous mobile phase solvents (Solvent A). A common organic solvent is acetonitrile (Solvent B).[17][18]
A1: HPLC-grade water with 0.1% Formic Acid (pH ~2.7)
A2: HPLC-grade water with 0.1% Phosphoric Acid (pH ~2.1)
A3: HPLC-grade water (unadjusted pH)
System Equilibration: Start with the lowest pH mobile phase (A2). Flush the HPLC system and column with your chosen isocratic mixture (e.g., 50:50 A2:B) for at least 15-20 column volumes, or until a stable baseline is achieved.[12]
Inject Standard: Inject a standard solution of 2-methoxyphenol and record the chromatogram.
Sequential Analysis: Sequentially switch to mobile phase A1 and then A3, ensuring the system is fully equilibrated before each injection.
Data Analysis: Compare the peak asymmetry or tailing factor from the three runs. The chromatogram from the acidified mobile phase (A1 or A2) should show a dramatically improved, symmetrical peak shape compared to the unadjusted mobile phase.
Protocol 3: Silylation Derivatization for GC Analysis
Objective: To increase volatility and improve the peak shape of 2-methoxyphenol by converting it to its TMS-ether derivative.
Disclaimer: Derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under nitrogen or in a desiccator).
Sample Preparation: Evaporate the solvent from your extracted sample to complete dryness under a gentle stream of nitrogen. It is critical that no water remains.[19]
Reagent Addition: To the dry residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS catalyst).[20]
Reaction: Cap the vial tightly and heat at 60-75°C for 30-45 minutes. The optimal time and temperature may need to be determined empirically.
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. The resulting peak will be for the 2-methoxyphenol-TMS derivative.
References
Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Benchchem.
GC Troubleshooting Guide. Phenova.com.
Improving HPLC Separation of Polyphenols. LCGC International.
Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. ResearchGate.
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals.
Determination of major phenolic compounds in apples. Part I: Optimization of HPLC separation with diode array detection. ResearchGate.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
(PDF) Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. ResearchGate.
Guide to Choosing a GC Column. Phenomenex.
(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate.
Sample preparation.
GC Column Selection Guide. Sigma-Aldrich.
Overview of Methods and Considerations for Handling Complex Samples.
GC - MS Troubleshooting Sheets. Scribd.
GC Column Troubleshooting Guide. Phenomenex.
GC Column Selection: A Practical Guide for Optimal Performance. KRSS Ltd.
The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
Selection Guide - GC columns. Trajan Scientific and Medical.
GC Troubleshooting. Stepbio.
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
GC Column Selection Guide.
HPLC Methods for analysis of Guaiacol. HELIX Chromatography.
HPLC Method for Analysis of Guaiacol on Primesep 100 Column. SIELC Technologies.
HPLC Analysis of Guaiacol and Phenol. Scribd.
Derivatization for Gas Chromatography. Phenomenex.
Bulletin 853B Capillary GC Troubleshooting Guide: How to Locate Problems and Solve Them.
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
GC-MS Sample Preparation. Organomation.
Rapid Nanomolar Detection of Guaiacol from its Precursors Using a Core‐Shell Reversed‐phase Column Coupled with a Boron‐doped Diamond Electrode. ResearchGate.
HPLC Method for Analysis of Guaiacol on Primesep 100 Column. SIELC Technologies.
Guaiacol and Phenol Separation in HPLC. Chromatography Forum.
Phenol, 2-methoxy-. National Institute of Standards and Technology.
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate.
Gas Chromatography Explained: How It Separates Different Compounds. Persee.
Basic Principles of Gas Chromatography. Phenomenex.
Gas Chromatographic Separation Methods. Chemistry LibreTexts.
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA.
A Senior Application Scientist's Guide to QSAR Studies of 2-Methoxyphenols as COX-2 Inhibitors
This guide provides an in-depth comparison and technical walkthrough of Quantitative Structure-Activity Relationship (QSAR) studies as applied to the design of 2-methoxyphenol derivatives as selective Cyclooxygenase-2 (C...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison and technical walkthrough of Quantitative Structure-Activity Relationship (QSAR) studies as applied to the design of 2-methoxyphenol derivatives as selective Cyclooxygenase-2 (COX-2) inhibitors. We will move beyond a simple recitation of methods to explore the causal reasoning behind experimental design, ensuring a robust and predictive modeling framework for researchers, chemists, and drug development professionals.
Introduction: The Rationale for Targeting COX-2 with 2-Methoxyphenols
The enzyme Cyclooxygenase-2 (COX-2) is a cornerstone target in anti-inflammatory therapy. While the constitutive COX-1 isoform handles "housekeeping" functions, COX-2 is inducibly expressed at sites of inflammation, mediating the production of prostaglandins that drive pain and swelling.[1][2] The goal of modern anti-inflammatory drug design is to selectively inhibit COX-2, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2][3]
Nature often provides elegant starting points for drug discovery. The 2-methoxyphenol scaffold, a key structural feature of natural compounds like eugenol (found in cloves), has demonstrated notable anti-inflammatory properties and direct inhibition of COX-2 expression.[4][5] This makes the 2-methoxyphenol core an attractive and promising template for developing novel, potent, and selective COX-2 inhibitors.
To rationally optimize this scaffold, we turn to computational methods. Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool that allows us to build a mathematical bridge between a molecule's structural or physicochemical features and its biological activity.[6] This guide will compare various QSAR approaches and provide a self-validating protocol for developing predictive models for this specific chemical class.
The QSAR Paradigm: From Molecular Structure to Predictive Insight
At its core, QSAR analysis aims to develop a statistically significant model that can predict the biological activity of new, unsynthesized compounds.[7][8] This is achieved by correlating variations in the structural properties of a set of molecules with their measured biological response. The workflow is a systematic process that transforms chemical information into a predictive engine.
Figure 1: A generalized workflow for a QSAR study.
Comparative Analysis: QSAR Methodologies for COX-2 Inhibitors
Different QSAR methods capture molecular information in distinct ways. For 2-methoxyphenol derivatives, the choice of method depends on the available data and the specific questions being asked. The most crucial elements in any QSAR study are the molecular descriptors, which are numerical representations of a molecule's properties.
Key descriptor classes relevant to COX-2 inhibition include:
Constitutional Descriptors: Simple yet powerful, these include molecular weight, atom counts, and rotatable bond numbers (RBN). They relate to the molecule's size and flexibility.[9][10]
Information Indices: These topological descriptors quantify the complexity and branching of the molecular structure.[9][10]
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and Molar Refractivity (MR) are critical. LogP is a measure of hydrophobicity, a key factor for binding within the largely hydrophobic COX-2 active site.[11]
Quantum-Mechanical Descriptors: These describe the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), which can be related to the molecule's reactivity and ability to participate in charge-transfer interactions.[11]
Below is a comparative summary of hypothetical but representative QSAR models developed for a series of 2-methoxyphenol analogues, based on common findings in the literature.
QSAR Model
Primary Descriptors
r² (Training)
q² (LOO)
r²_pred (External)
Key Scientific Interpretation
Model A (2D-QSAR/MLR)
LogP, Molar Refractivity (MR), Number of Nitrogen atoms (nN)
0.85
0.78
0.81
Activity increases with higher lipophilicity (LogP) and molecular volume (MR), suggesting the importance of filling the hydrophobic active site of COX-2. The presence of nitrogen atoms may contribute to specific hydrogen bonding interactions.
Model B (2D-QSAR/MLR)
Kier Molecular Flexibility Index, E-HOMO, Ss (Sum of s-character)
0.82
0.75
0.79
Suggests that controlled molecular flexibility is crucial for optimal binding.[12] The electronic energy level (E-HOMO) indicates that electron-rich moieties enhance inhibitory activity, possibly through interactions with active site residues.
Model C (3D-QSAR/CoMFA)
Steric Fields, Electrostatic Fields
0.92
0.81
0.88
Provides a 3D map of favorable and unfavorable regions. Indicates that bulky, hydrophobic groups are favored in one region of the molecule, while electronegative groups (like oxygen) are preferred near the methoxy group for potential hydrogen bonding with Ser530 or Tyr385 in the active site.
A Self-Validating Protocol: Building a Predictive 2D-QSAR Model
This section provides a rigorous, step-by-step methodology for developing a 2D-QSAR model for 2-methoxyphenol derivatives. Each step includes causality and validation checks to ensure the final model is robust and predictive, not a product of chance correlation.
Step 1: Data Set Curation and Preparation
Assemble the Dataset: Collect a series of 2-methoxyphenol analogues with experimentally determined COX-2 inhibitory activities, typically IC50 values. Ensure data is from a consistent biological assay. For this example, we assume a dataset of 30 compounds.
Convert to pIC50: Biological activities are converted to a logarithmic scale (pIC50 = -log[IC50]) to linearize the data and ensure a more normal distribution. This is a standard practice in QSAR.[8]
Draw and Check Structures: Draw all 30 molecular structures using chemical drawing software (e.g., HyperChem, ChemDraw). Double-check for correct atom types, bond orders, and stereochemistry.
Step 2: Molecular Geometry Optimization
Rationale: The 3D conformation of a molecule influences its properties. Even for 2D-QSAR, a consistent, low-energy conformation for all molecules is required for accurate descriptor calculation.
Procedure: Perform a geometry optimization for each molecule using a semi-empirical method like AM1 until a stable energy minimum is reached.[8]
Step 3: Descriptor Calculation
Procedure: Import the optimized structures into descriptor calculation software (e.g., DRAGON, PaDEL-Descriptor).
Rationale: Calculate a wide array of descriptor classes (constitutional, topological, physicochemical, etc.). Initially, a large number of descriptors (often over 1000) are generated to ensure all potentially relevant structural information is captured.[8]
Step 4: Data Splitting (Training and Test Sets)
Rationale: This is the most critical step for validating a model's predictive power. The model is built using the training set and evaluated on the unseen test set. A good split ensures that the test set is representative of the chemical space of the training set.[7][13][14]
Procedure: Divide the full dataset (30 compounds) into a training set (~80%, 24 compounds) and a test set (~20%, 6 compounds). Use a random selection method to avoid bias.[7]
Figure 2: Conceptual split of a dataset into training and test sets.
Step 5: Model Development and Validation
Feature Selection: Using the training set only, employ a statistical method like Stepwise Multiple Linear Regression (SW-MLR) to select the small subset of descriptors that best correlate with pIC50. This avoids overfitting.[8]
Model Generation: Generate the MLR equation. It will take the form: pIC50 = c0 + c1D1 + c2D2 + ... where D are the selected descriptors and c are their regression coefficients.
Internal Validation (Trustworthiness):
Procedure: Perform a Leave-One-Out (LOO) cross-validation on the training set.[8] This involves systematically removing one compound, rebuilding the model with the rest, and predicting the activity of the removed compound.
Metric: The cross-validated correlation coefficient (q²) is calculated. A q² > 0.5 is generally considered a sign of a robust and predictive model.[8]
External Validation (Predictive Power):
Procedure: Use the final, validated model (built with all 24 training compounds) to predict the pIC50 values for the 6 compounds in the test set.
Metric: Calculate the predictive r² (r²_pred) between the observed and predicted pIC50 values for the test set. An r²_pred > 0.6 is indicative of good predictive ability.[15]
Y-Randomization:
Procedure: Scramble the pIC50 values of the training set and try to build a new QSAR model with the original descriptors. Repeat this multiple times.
Rationale: If a statistically significant model can be built from random data, the original model is likely a result of chance. For a valid model, the randomized trials should result in very low r² and q² values.[8]
From Model to Medicine: Applying QSAR in Drug Discovery
A validated QSAR model is not an academic exercise; it is a powerful tool for lead optimization. The final regression equation provides direct insight into the structure-activity relationship. For example, if the model is:
pIC50 = 5.6 + 0.45LogP - 0.8RBN
This equation quantitatively suggests that increasing lipophilicity (LogP) while decreasing the number of rotatable bonds (i.e., making the molecule more rigid) is beneficial for COX-2 inhibition within this chemical series.
This model can then be integrated into the broader drug discovery pipeline to accelerate progress.
Figure 3: Integration of QSAR into the drug discovery pipeline.
By using the model to screen a virtual library of thousands of potential 2-methoxyphenol derivatives, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources.[16]
Conclusion
QSAR modeling provides a robust, data-driven framework for understanding and optimizing the 2-methoxyphenol scaffold as a source of selective COX-2 inhibitors. By moving beyond simple correlations and embracing rigorous, multi-step validation protocols, we can build models that are not just descriptive but truly predictive. The comparative analysis of different descriptor sets and modeling techniques allows researchers to select the most appropriate approach for their specific goals. Ultimately, a well-executed QSAR study serves as a critical computational guide, illuminating the path from a promising natural product scaffold to a potent and selective therapeutic candidate.
References
Validation of QSAR Models - Basicmedical Key. (2016, July 18).
Mohanapriya, A., & Achuthan, D. (2012). Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs. PMC - NIH.
Kiralj, R., & Ferreira, M. M. C. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. SciSpace.
Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery.
Tropsha, A. (n.d.). Best Practices for QSAR Model Development, Validation, and Exploitation.
Fassihi, A., Sabet, R., & Fazeli, H. (n.d.). QSAR Modeling of COX-2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. PMC.
Kellou, S., et al. (2008). 2D–QSAR Autocorrelation Study on Selective COX–2 Inhibitors. Internet Electronic Journal of Molecular Design.
Goodarzi, M., Saeys, W., Araujo, P., & Vander Heyden, Y. (2022). Comparison of various methods for validity evaluation of QSAR models. PMC.
Pérez-Vásquez, A., et al. (2024). Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data of Cyclooxygenase 1 and 2. Preprints.org.
Steps followed for QSAR analysis for cox2 inhibitors. ResearchGate. (n.d.).
Chitescu, C. L., et al. (n.d.). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI.
Mohanapriya, A., & Achuthan, D. (2012). Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs. PubMed.
Mohammed, H. A., et al. (2023). Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. MDPI.
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
Kim, S. S., et al. (2003). Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells. PubMed.
QSAR analysis of diaryl COX-2 inhibitors: comparison of feature selection and train-test data selection methods. (2010). PubMed.
Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (2020). ResearchGate.
Sharma, M., & Singh, P. (n.d.). QSAR analysis of meclofenamic acid analogues as selective COX-2 inhibitors. PubMed.
Zarghi, A., & Arfaei, S. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.
Mohammed, H. A., et al. (2023). Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. PubMed.
Manini, P., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC.
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). RSC Publishing.
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.).
Evaluating the efficacy of different catalysts in 2-amino-4-methoxyphenol synthesis
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The synthesis of 2-amino-4-methoxyphenol (CAS: 20734-76-3) is a critical transformati...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of 2-amino-4-methoxyphenol (CAS: 20734-76-3) is a critical transformation in the production of pharmaceutical intermediates and high-performance dyes.[1] The primary synthetic route involves the reduction of 2-nitro-4-methoxyphenol . While multiple catalytic systems exist, the choice of catalyst dictates yield, purity, safety profile, and scalability.
This guide objectively compares the three dominant catalytic methodologies: Palladium on Carbon (Pd/C) , Raney Nickel , and Hydrazine-mediated Transfer Hydrogenation .
Key Takeaway:
Best for Laboratory/High-Purity: 5% Pd/C with H₂ (Yield: ~93%).
Best for Cost-Sensitive Scale-Up: Raney Nickel (requires higher pressure).
Best for Equipment-Limited Labs: Pd/C with Hydrazine Hydrate (No H₂ gas required).
Mechanistic Grounding: The Reduction Pathway
To optimize the reaction, one must understand the stepwise reduction mechanism. The reduction of the nitro group (
) to the amine () proceeds through nitroso and hydroxylamine intermediates.
Critical Control Point: Accumulation of the hydroxylamine intermediate can lead to side reactions (e.g., condensation to azoxy species) or thermal hazards.[2] High-activity catalysts like Pd/C minimize this risk by rapidly driving the reaction to completion.
Figure 1: Stepwise reduction pathway. The conversion of Hydroxylamine to Amine is critical for purity.
Comparative Analysis of Catalytic Systems
The following data summarizes the performance of distinct catalytic systems based on experimental benchmarks.
Table 1: Performance Metrics Comparison
Feature
Palladium on Carbon (Pd/C)
Raney Nickel
Hydrazine Hydrate + Pd/C
Active Species
Pd(0) nanoparticles
Activated Ni skeleton
Pd(0) / Hydrazine donor
Typical Yield
93 - 95%
85 - 90%
88 - 92%
Reaction Temp
20°C - 30°C (Room Temp)
50°C - 100°C
60°C - 80°C (Reflux)
Pressure
Atmospheric (Balloon)
High Pressure (5-50 bar)
N/A (Liquid Reagent)
Selectivity
Excellent
Good (Risk of ring reduction)
Excellent
Safety Profile
Pyrophoric (dry); H₂ gas hazard
Highly Pyrophoric; H₂ gas hazard
Toxic (Hydrazine); No H₂ gas
Cost
High (Precious Metal)
Low (Base Metal)
Medium
Expert Analysis
Option A: Palladium on Carbon (Pd/C) – The Gold Standard
Why it works: Pd/C offers the highest turnover frequency (TOF) for nitro reduction under mild conditions. It effectively suppresses the formation of azo-dimers.
Causality: The high surface area of carbon supports rapid H₂ adsorption, facilitating the immediate reduction of the nitroso intermediate.
Constraint: Pd is sensitive to poisoning by sulfur or amines, though less relevant for this specific clean substrate.
Option B: Raney Nickel – The Industrial Alternative
Why it works: It is a robust, low-cost alternative.
Causality: Requires higher activation energy (heat/pressure) to achieve rates comparable to Pd.
Constraint: Magnetic stirring is often insufficient due to the density and ferromagnetism of the catalyst; mechanical stirring is required.
Option C: Transfer Hydrogenation (Hydrazine/Pd)
Why it works: Hydrazine acts as a hydrogen donor, eliminating the need for high-pressure vessels or hydrogen lines.
Causality: Decomposes on the metal surface to release active hydrogen species in situ.
Constraint: Hydrazine is a potent carcinogen and requires careful handling.[2]
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the validation step fails, do not proceed to isolation.
Protocol A: Catalytic Hydrogenation (Recommended for Purity)
Suspension: In a 500 mL round-bottom flask, suspend 20 g of 2-nitro-4-methoxyphenol in 350 mL ethanol.
Note: The starting material may not fully dissolve initially.
Catalyst Addition: Carefully add 550 mg of 5% Pd/C.
Safety: Add the catalyst to the wet solvent to prevent sparking. Do not add dry catalyst to solvent vapor.
Purge: Evacuate the flask and backfill with Nitrogen (3x), then Hydrogen (3x).
Reaction: Stir vigorously at 20–30°C under 1 atm Hydrogen (balloon).
Self-Validating Step: The reaction is complete when H₂ consumption ceases and the yellow suspension turns into a clear (or slightly darkened) solution. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the nitro spot.
Workup: Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent ignition of the spent catalyst.
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from Isopropyl Alcohol.
Expected Yield: 15.3 g (93%).
Appearance: White to off-white crystals. Note: Product oxidizes (browns) upon air exposure.
Protocol B: Transfer Hydrogenation (No Hydrogen Gas)
Adapted for labs lacking hydrogenation infrastructure [2].
Reagents:
2-Nitro-4-methoxyphenol (10 mmol)
Hydrazine Hydrate (5 equiv.)
10% Pd/C (1 mol%)
Methanol (50 mL)
Workflow:
Mix: Dissolve substrate in Methanol. Add Pd/C catalyst.[2][4][5][6][7]
Addition: Heat to reflux (65°C). Add Hydrazine Hydrate dropwise over 20 minutes.
Causality: Dropwise addition prevents vigorous gas evolution (
) and controls the exotherm.
Reflux: Stir at reflux for 1–2 hours.
Self-Validating Step: Evolution of gas bubbles (
) indicates active reduction. Cessation of bubbles correlates with reaction completion.
Filtration: Cool and filter catalyst.
Isolation: Evaporate solvent.
Decision Matrix & Troubleshooting
Use this flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on scale and infrastructure.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reduction (Hydroxylamine remaining)
Increase reaction time or H₂ pressure. Ensure vigorous stirring to break gas-liquid boundary.
Product Discoloration
Oxidation of the amine
Perform filtration under Nitrogen. Store product under inert gas in the dark.
Ignition at Filter
Pyrophoric catalyst drying out
Keep the filter cake wet with water/solvent at all times. Dispose of in water immediately.
Stalled Reaction
Catalyst Poisoning
Ensure reagents are free of sulfur/thiols. Add fresh catalyst.
References
Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. Retrieved from [Link]
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. Retrieved from [Link]
Preparation method of 2-amino-4-nitrophenol (Related reduction methodology).Google Patents CN105801440A.
A Senior Application Scientist's Guide to Guaiacol Derivatives in Flavor Chemistry
Welcome to a comprehensive exploration of guaiacol and its derivatives, foundational molecules that sculpt the aromatic landscape of many foods and beverages. This guide is intended for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive exploration of guaiacol and its derivatives, foundational molecules that sculpt the aromatic landscape of many foods and beverages. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper, application-oriented understanding of these potent flavor compounds. We will move beyond simple descriptions to dissect the causal relationships between chemical structure and sensory perception, supported by robust experimental data and validated protocols.
Introduction: The Significance of the Guaiacol Scaffold
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that serves as a critical building block for a wide array of flavorants.[1][2] Its characteristic smoky, woody, and sometimes medicinal aroma is a familiar note in products like roasted coffee, whiskey, and smoked meats.[1][3][4] Beyond its direct use, guaiacol is a vital precursor in the synthesis of more complex and globally recognized flavor compounds, most notably vanillin.[1][4] The true versatility of guaiacol, however, lies in the diverse sensory profiles unlocked by the chemical modification of its core structure. Small alterations to the functional groups on the phenyl ring can dramatically shift the perceived aroma from smoky to spicy, sweet, or floral. This guide provides a comparative analysis of the most significant guaiacol derivatives in flavor chemistry, elucidating the principles that govern their unique sensory contributions.
The Key Players: A Comparative Olfactory Analysis
The substitution pattern on the guaiacol ring dictates the resulting flavor profile. Let's examine the most prominent derivatives and their distinct sensory characteristics.
Structure-Odor Relationship
The following diagram illustrates the structural relationships between guaiacol and its key derivatives.
Caption: Synthetic pathways from guaiacol to its key derivatives.
Sensory Profile Comparison
The table below summarizes the distinct sensory profiles of these key guaiacol derivatives.
Compound
Structure
Sensory Profile
Common Applications
Guaiacol
2-methoxyphenol
Smoky, phenolic, medicinal, woody
Smoked foods, coffee, whiskey
Vanillin
4-hydroxy-3-methoxybenzaldehyde
Sweet, creamy, vanilla
Baked goods, confectionery, beverages
Eugenol
4-allyl-2-methoxyphenol
Spicy, clove, warm, slightly woody
Clove and cinnamon flavors, oral care
Isoeugenol
2-methoxy-4-(1-propenyl)phenol
Warm, sweet, spicy-floral, carnation, clove
Floral and oriental fragrances, spice blends
4-Ethylguaiacol
4-ethyl-2-methoxyphenol
Spicy, clove-like, smoky, bacon
Aged wines and spirits (can be a spoilage indicator)
4-Vinylguaiacol
4-vinyl-2-methoxyphenol
Clove-like, spicy, phenolic
Certain beers (e.g., German wheat beers), can be an off-flavor in others
Expert Insights: The seemingly minor difference between the allyl group in eugenol and the propenyl group in isoeugenol results in a significant shift from a purely spicy note to a more complex spicy-floral character. This highlights the profound impact of subtle structural changes on olfactory perception.
Analytical Methodologies for Comparative Evaluation
To objectively compare these derivatives, a combination of instrumental and sensory analysis is essential. This dual approach provides a comprehensive understanding of both the chemical composition and the human perception of flavor.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6][7] It allows for the identification of specific aroma-active compounds within a complex mixture.[5][8]
Experimental Workflow: GC-O Analysis
The following diagram outlines the typical workflow for GC-O analysis.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol: GC-O Analysis of Guaiacol Derivatives
Sample Preparation:
For liquid samples (e.g., whiskey, coffee), a direct injection or headspace solid-phase microextraction (SPME) can be employed to extract volatile compounds.
For solid samples (e.g., smoked meat), solvent extraction followed by concentration may be necessary.
GC Separation:
Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
Use a temperature program that effectively separates the target guaiacol derivatives. A typical program might start at 40°C and ramp up to 250°C.
Detection:
Split the column effluent between a mass spectrometer (MS) for compound identification and an olfactometry port for sensory detection.[7]
A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.
Data Analysis:
Correlate the retention times of the detected odors with the peaks in the MS chromatogram to identify the aroma-active compounds.
The intensity of the perceived odor can be quantified using methods like Aroma Extract Dilution Analysis (AEDA).[9]
Sensory Evaluation: The Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[10][11] This is particularly useful when evaluating the impact of a single guaiacol derivative on a food matrix.
Experimental Workflow: Triangle Test
The following diagram illustrates the setup for a triangle test.
Caption: Experimental setup for a triangle test.
Protocol: Triangle Test for Guaiacol Derivatives
Panelist Selection:
Recruit a panel of at least 20-30 individuals who are regular consumers of the product being tested.
Screen panelists for their ability to detect the specific aroma of the guaiacol derivative being evaluated.
Sample Preparation:
Prepare two sets of samples: a control (without the added derivative) and a test sample (with the derivative added at a specific concentration).
Present each panelist with three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized.
Evaluation:
Instruct panelists to smell (and/or taste) the samples from left to right and identify the sample that is different from the other two.
Data Analysis:
The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists).
Statistical analysis (e.g., a chi-squared test) is used to determine if the difference is statistically significant.
Conclusion: A Framework for Informed Flavor Development
The family of guaiacol derivatives offers a rich palette of aromas for the flavor chemist. A thorough understanding of their structure-odor relationships, coupled with rigorous analytical and sensory evaluation, is paramount for successful product development. By employing the methodologies outlined in this guide, researchers can make informed decisions about the selection and application of these potent flavor compounds, leading to the creation of products with precisely tailored and consumer-preferred sensory profiles.
References
d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
Lee, J. H., & Peterson, D. G. (2018). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of Agricultural and Food Chemistry, 66(22), 5463–5472.
Scentspiracy. (n.d.). Vanillin (121-33-5) — Premium Synthetic Ingredient for Perfumery.
StudySmarter. (2024, September 5). Food Flavor Analysis: Techniques & Sensory.
Chemicalbull Pvt. Ltd. (2025, December 5). Eugenol: Clove Aroma Chemical | Structure, Uses & Antimicrobial Benefits.
Vaia. (2024, September 5). Flavor Chemistry: Compounds & Techniques.
Wikipedia. (n.d.). Vanillin.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Guaiacol in Enhancing Food Flavors.
Fr
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A Senior Application Scientist's Guide to the Strategic Selection of Protective Groups for Phenolic Hydroxyls
The phenolic hydroxyl group is a cornerstone of functionality in a vast array of molecules, from natural products and pharmaceuticals to advanced materials.[1][2] However, its inherent acidity and nucleophilicity present...
Author: BenchChem Technical Support Team. Date: February 2026
The phenolic hydroxyl group is a cornerstone of functionality in a vast array of molecules, from natural products and pharmaceuticals to advanced materials.[1][2] However, its inherent acidity and nucleophilicity present a significant challenge in multistep organic synthesis, often necessitating a protection-deprotection strategy to prevent unwanted side reactions.[3][4] The choice of a protective group is not trivial; it is a strategic decision that can dictate the success or failure of a synthetic route. An ideal protective group should be introduced in high yield under mild conditions, remain inert to a variety of subsequent chemical transformations, and be selectively removed, again in high yield, without affecting other functional groups.[3]
This guide provides an in-depth comparison of the most common and effective protective groups for phenols, moving beyond a simple catalog of reagents to explain the causality behind experimental choices. We will delve into the stability profiles, mechanistic nuances, and field-proven protocols to empower you, the researcher, to make informed and strategic decisions in your synthetic endeavors.
Ether-Based Protecting Groups: The Workhorses of Phenol Protection
Ether linkages are among the most robust and widely employed strategies for masking the reactivity of phenolic hydroxyls. Their stability and cleavage conditions vary significantly based on the substituent attached to the oxygen atom.
Methyl Ethers (–Me)
Methyl ethers are exceptionally stable, rendering them suitable for syntheses involving strong bases, organometallics, and a wide range of redox reagents.[3][5] This robustness, however, is a double-edged sword, as their cleavage requires harsh, often unforgiving conditions.
Protection: The Williamson ether synthesis is the classic method for methylation, involving the reaction of a phenoxide (generated with a base like NaH) with a methylating agent such as dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI).[3][6]
Deprotection: Cleavage is typically achieved with potent Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (CH₂Cl₂) being the most common and effective reagent.[3][6] Strong protic acids like HBr can also be used, but often require high temperatures.[2]
Causality & Insight: The exceptional stability of the methyl ether arises from the strong C-O bond and the lack of a low-energy pathway for cleavage under mild conditions. Deprotection with BBr₃ proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 fashion. This mechanism explains why phenolic methyl ethers are more readily cleaved than their aliphatic counterparts; the electron-donating character of the aromatic ring enhances the Lewis basicity of the ether oxygen, facilitating the initial coordination with BBr₃.[7]
Benzyl Ethers (–Bn)
The benzyl group offers a significant advantage over the methyl group: its removal can be accomplished under remarkably mild conditions via catalytic hydrogenolysis.
Protection: Similar to methylation, benzylation is typically performed using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like K₂CO₃ or NaH.
Deprotection: The hallmark of the benzyl ether is its facile cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C in a solvent like ethanol or ethyl acetate).[8][9] This method is exceptionally mild and chemoselective. Alternatively, strong acids can cleave benzyl ethers, and in substrates sensitive to hydrogenation, oxidative methods or dissolving metal reductions can be employed.[8][10][11]
Causality & Insight: The susceptibility of the benzyl C-O bond to hydrogenolysis is due to the stability of the toluene byproduct and the ability of the palladium catalyst to facilitate the reductive cleavage. This deprotection method is orthogonal to many other protective groups (e.g., silyl ethers, esters), making the benzyl group a highly strategic choice in complex syntheses. However, one must be mindful of other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups, which would not be compatible with standard hydrogenolysis conditions.[11]
Methoxymethyl Ethers (–MOM)
The MOM group is an acetal that provides robust protection under basic and nucleophilic conditions but is readily cleaved by acid.[12][13][14]
Protection: MOM ethers are formed by treating the phenol with methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[13][15] Alternatively, strong bases like NaH can be used to pre-form the phenoxide.[15]
Deprotection: The MOM group is labile to acidic conditions.[16] Cleavage is commonly achieved with protic acids like HCl or trifluoroacetic acid (TFA) in solvents such as methanol or dichloromethane.[12][13][17]
Causality & Insight: The MOM ether is an acetal, and its deprotection mechanism is a classic example of acid-catalyzed hydrolysis. Protonation of one of the ether oxygens creates a good leaving group (methanol), leading to the formation of a resonance-stabilized oxocarbenium ion.[13] Subsequent attack by water or another nucleophile liberates the free phenol and formaldehyde. This acid lability makes the MOM group incompatible with synthetic steps requiring strong acidic conditions but ideal for sequences dominated by base-mediated or organometallic reactions.
Silyl Ether-Based Protecting Groups
Silyl ethers are a versatile class of protecting groups whose stability is highly tunable based on the steric bulk of the substituents on the silicon atom.
tert-Butyldimethylsilyl Ethers (–TBDMS or –TBS)
The TBDMS group is arguably the most popular silyl ether due to its ease of introduction, general stability, and, most importantly, its unique deprotection condition using fluoride ions.
Protection: TBDMS ethers are readily prepared by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in a solvent like DMF or CH₂Cl₂.[18][19]
Deprotection: The defining feature of silyl ethers is their cleavage by fluoride ion sources, a consequence of the exceptionally high bond energy of the Si-F bond. Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent.[20] Milder reagents like potassium bifluoride (KHF₂) can offer enhanced selectivity for phenolic TBDMS ethers over aliphatic ones.[21] TBDMS ethers are also labile under acidic conditions but are generally stable to basic and reductive conditions.[22]
Causality & Insight: The stability of silyl ethers is primarily dictated by steric hindrance around the silicon atom. The bulky tert-butyl group shields the silicon from nucleophilic attack, making the TBDMS group much more stable than, for example, a trimethylsilyl (TMS) group.[23] The order of stability is generally TMS < TBDMS < TIPS < TBDPS.[21][23] This differential stability allows for selective protection and deprotection strategies in molecules with multiple hydroxyl groups. Phenolic TBDMS ethers are cleaved more rapidly under basic conditions than their aliphatic counterparts.[21]
Ester-Based Protecting Groups
Esters offer a simple and economical way to protect phenols, though they are generally less robust than ethers.
Acetate Esters (–Ac)
The acetate group is easy to install and remove but is sensitive to both acidic and basic hydrolysis.
Protection: Acetylation is typically accomplished using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine, or catalyzed by an acid.[24][25][26]
Deprotection: The acetate group is readily cleaved by hydrolysis under basic conditions, for example, using potassium carbonate (K₂CO₃) in methanol.[27] This mild transesterification regenerates the phenol. Acid-catalyzed hydrolysis is also effective.[28]
Causality & Insight: The lability of the acetate group stems from the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack by hydroxide or other nucleophiles. This makes acetate esters incompatible with reactions involving strong bases or nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).[24] However, this sensitivity can be exploited for selective deprotection in the presence of more robust groups like ethers.
Comparative Data Summary
To facilitate strategic planning, the following tables provide a side-by-side comparison of the key protective groups.
Table 1: Comparison of Protection and Deprotection Methods
Table 2: Stability Profile of Common Phenolic Protecting Groups
Protecting Group
Strong Acid
Strong Base (e.g., NaOH)
Organometallics (e.g., R-Li)
Reductive (e.g., LiAlH₄)
Oxidative
Hydrogenolysis (H₂/Pd)
Fluoride (e.g., TBAF)
Methyl (Me)
Stable ¹
Stable
Stable
Stable
Stable
Stable
Stable
Benzyl (Bn)
Labile
Stable
Stable
Stable
Stable
Labile
Stable
MOM
Labile
Stable
Stable
Stable
Stable
Stable
Stable
TBDMS
Labile
Stable
Stable
Stable
Stable
Stable
Labile
Acetate (Ac)
Labile
Labile
Labile
Labile
Stable
Stable
Stable
¹Cleaved only by very strong Lewis acids like BBr₃ or harsh protic acids like HBr.
Visualization of Synthetic Strategy
The selection of a protective group is a critical node in any synthetic pathway. The following diagrams illustrate the general workflow and a logical decision-making process.
General Protection/Deprotection Workflow
Caption: Simplified decision tree for selecting a protective group.
Field-Proven Experimental Protocols
The following protocols are representative, self-validating procedures for the protection and deprotection of a simple phenol. Optimization for specific substrates is always recommended.
Protocol 1: TBDMS Protection of 4-Bromophenol
Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq). Stir the mixture at room temperature until all solids dissolve. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC), eluting with 95:5 Hexanes:Ethyl Acetate.
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a Phenolic TBDMS Ether
Reaction Setup: Dissolve the TBDMS-protected phenol (1.0 eq) in methanol (MeOH, ~0.2 M). Add potassium bifluoride (KHF₂, 3.0 eq).
[21]* Reaction Monitoring: Stir the suspension vigorously at room temperature. Phenolic TBDMS ethers are typically cleaved within 30-60 minutes. [21]Monitor the disappearance of starting material by TLC.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Benzyl Protection of 4-Hydroxybenzaldehyde
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in acetone (~0.4 M). Add benzyl bromide (BnBr, 1.1 eq) and fit the flask with a reflux condenser.
Reaction Monitoring: Heat the mixture to reflux. The reaction is generally complete in 4-6 hours. Monitor by TLC.
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography.
Protocol 4: Deprotection of a Benzyl Ether by Hydrogenolysis
Safety Note: Hydrogen gas is flammable. Perform this reaction in a well-ventilated fume hood away from ignition sources. Palladium on carbon can be pyrophoric; do not allow the dry catalyst to come into contact with flammable solvents in the air.
Reaction Setup: Dissolve the benzyl-protected phenol (1.0 eq) in ethanol or ethyl acetate (~0.1 M) in a flask suitable for hydrogenation. Carefully add 10% Palladium on Carbon (Pd/C, ~5-10 mol% by weight).
Reaction: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a positive pressure of H₂ (balloon).
Reaction Monitoring: The reaction is usually complete within 2-12 hours. Monitor by TLC.
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air. Quench it with water before disposal.
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected phenol, which is often pure.
References
Enright, M. P., et al. (2012). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Available at: [Link]
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. Available at: [Link]
Cabrera, E. V., et al. (2009). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules. Available at: [Link]
Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. Available at: [Link]
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry. Available at: [Link]
Corrêa, A. G., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications. Available at: [Link]
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Available at: [Link]
Wuts, P. G. M. (n.d.). Protective Groups. Greene's Protective Groups in Organic Synthesis. Available at: [Link]
Yoshino, H., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses. Available at: [Link]
Snieckus, V., et al. (2005). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH Public Access. Available at: [Link]
ResearchGate. (n.d.). A Mild, Efficient and Selective Deprotection of t-Butyldimethylsilyl-Protected Phenols Using Cesium Carbonate. ResearchGate. Available at: [Link]
SynArchive. (n.d.). Protection of Phenol by Silyl ether. SynArchive. Available at: [Link]
SynArchive. (n.d.). Protection of Phenol by Acetal. SynArchive. Available at: [Link]
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]
ResearchGate. (n.d.). Protection of Phenols as t-Butyl Ethers under Mild Conditions. ResearchGate. Available at: [Link]
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR. Available at: [Link]
ResearchGate. (n.d.). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. ResearchGate. Available at: [Link]
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]
ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?. ResearchGate. Available at: [Link]
ElectronicsAndBooks. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ElectronicsAndBooks. Available at: [Link]
Journal of Organic Chemistry. (2013). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. Available at: [Link]
Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. Available at: [Link]
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
Salomon, C. J., & Mascaretti, O. A. (1994). Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide. Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Protection for Phenols and Catechols. ResearchGate. Available at: [Link]
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available at: [Link]
Proceedings of the Indian Academy of Sciences. (n.d.). Acetylation of phenols using acetic acid. Indian Academy of Sciences. Available at: [Link]
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The following technical guide details the proper disposal procedures for 2-(Methoxycarbonyl)methoxyphenol (systematically known as Methyl (2-hydroxyphenoxy)acetate ). This guide is structured for researchers and safety o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the proper disposal procedures for 2-(Methoxycarbonyl)methoxyphenol (systematically known as Methyl (2-hydroxyphenoxy)acetate ).
This guide is structured for researchers and safety officers, prioritizing chemical stability, regulatory compliance (RCRA/EPA), and personnel safety.
Executive Summary
Chemical Name: 2-(Methoxycarbonyl)methoxyphenol[1]
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1] Do not drain dispose.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards.[1] This compound contains two key functional groups: a Phenol (acidic, potential irritant) and an Ester (hydrolyzable).[1]
Physicochemical Properties
Property
Description
Molecular Formula
Molecular Weight
198.17 g/mol
Physical State
Solid (typically off-white crystalline) or Viscous Oil
Solubility
Soluble in organic solvents (DMSO, Methanol, DCM); Poorly soluble in water.[1][3][4][5]
Reactivity
Stable under normal conditions. Hydrolyzes in strong base (saponification).[1]
Decontamination: Wipe the surface with a soap/water solution, followed by water.[1] Phenols can be sticky; a second wipe with ethanol may be required.[1]
Large Spill (> 100 g/mL)[1]
Evacuate: Leave the room and close the door.
Notify: Contact your institution's EHS (Environmental Health & Safety) department immediately.[1]
Do Not Enter: Do not attempt cleanup without respiratory protection (N95 or Half-mask with Organic Vapor cartridges) if dust/vapors are present.[1]
Regulatory Compliance (US/EU)
EPA (USA): This chemical is not a P-listed or U-listed acute hazardous waste, but it exhibits characteristics of toxicity/reactivity.[1] Dispose of under 40 CFR 261.3 (Hazardous Waste).[1]
RCRA Code: Generally falls under D001 (Ignitable, if in solvent) or non-specific organic waste codes depending on the solvent mixture.[1]
European Waste Code (EWC):16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]
References
Parchem Fine & Specialty Chemicals. 2-(Methoxycarbonyl)methoxyphenol Product Data. Retrieved from [1]
PubChem. Compound Summary for Methyl (2-hydroxyphenoxy)acetate (Synonym). National Library of Medicine.[1] Retrieved from [1]
Thermo Fisher Scientific. Safety Data Sheet Guidelines for Phenolic Esters.[1] Retrieved from [1]
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[1] Retrieved from [1]